molecular formula C9H17ClN2O4S B186964 Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate CAS No. 162046-65-3

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Cat. No.: B186964
CAS No.: 162046-65-3
M. Wt: 284.76 g/mol
InChI Key: CXEMWUYNUIKMNF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C9H17ClN2O4S and its molecular weight is 284.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-chlorosulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEMWUYNUIKMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628886
Record name tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
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Molecular Weight

284.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-65-3
Record name tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. This bifunctional molecule, featuring a Boc-protected amine and a reactive sulfonyl chloride, is a valuable building block in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, provides a detailed, inferred experimental protocol for its synthesis, and explores its chemical reactivity. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting. The information is presented to be a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Properties and Identifiers

This compound is a heterocyclic compound containing a piperazine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group at one nitrogen and a chlorosulfonyl group at the other. The presence of these two functional groups imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available from chemical databases, experimental values for properties such as melting and boiling points are not widely reported.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 22914649 (from PubChem CID)PubChem
Molecular Formula C₉H₁₇ClN₂O₄SPubChem
Molecular Weight 284.76 g/mol PubChem
Predicted XLogP3-AA 1.0PubChem
Predicted Hydrogen Bond Donor Count 0PubChem
Predicted Hydrogen Bond Acceptor Count 5PubChem
Predicted Rotatable Bond Count 3PubChem
Spectroscopic Data
  • ¹H NMR: Protons on the piperazine ring would be expected to appear as multiplets in the range of 3.0-4.0 ppm. The tert-butyl group would present as a singlet at approximately 1.4-1.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the Boc group would resonate around 154 ppm, while the carbons of the piperazine ring would appear in the 40-50 ppm region. The tert-butyl carbons would be observed around 28 ppm.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl chloride group (S=O stretching) around 1370 and 1180 cm⁻¹, and for the carbonyl group (C=O stretching) of the Boc protector at approximately 1690-1700 cm⁻¹.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and reliable method can be inferred from standard procedures for the synthesis of sulfonyl chlorides from secondary amines. The most common approach involves the reaction of the corresponding N-Boc protected piperazine with a sulfonating agent, such as sulfuryl chloride, in an inert solvent.

Inferred Experimental Protocol: Synthesis from N-Boc-piperazine

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add triethylamine (1.1 eq).

  • Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

G cluster_reactants Reactants cluster_conditions Reaction Conditions N-Boc-piperazine N-Boc-piperazine Reaction_Mixture Reaction N-Boc-piperazine->Reaction_Mixture Sulfuryl_Chloride Sulfuryl_Chloride Sulfuryl_Chloride->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Solvent Anhydrous DCM Solvent->Reaction_Mixture Temperature 0 °C to RT Temperature->Reaction_Mixture Workup Workup Reaction_Mixture->Workup 1. Quench with H₂O 2. Extraction 3. Drying Purification Purification Workup->Purification Column Chromatography or Recrystallization Final_Product Final_Product Purification->Final_Product tert-butyl 4-(chlorosulfonyl) piperazine-1-carboxylate

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a valuable intermediate for the synthesis of various sulfonamide derivatives. The Boc-protecting group provides stability under many reaction conditions and can be easily removed under acidic conditions to liberate the free amine for further functionalization.

Reactions with Nucleophiles (Signaling Pathway)

The primary application of this compound is in the synthesis of N-substituted piperazine sulfonamides. The sulfonyl chloride moiety reacts with primary and secondary amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, etc. This reaction is fundamental in the construction of diverse molecular scaffolds for drug discovery.

G cluster_nucleophiles Nucleophiles Reagent tert-butyl 4-(chlorosulfonyl) piperazine-1-carboxylate Sulfonamide_Primary N-Substituted Piperazine Sulfonamide Reagent->Sulfonamide_Primary Reaction with Primary Amine Sulfonamide_Secondary N,N-Disubstituted Piperazine Sulfonamide Reagent->Sulfonamide_Secondary Reaction with Secondary Amine Sulfonate_Ester Piperazine Sulfonate Ester Reagent->Sulfonate_Ester Reaction with Alcohol Primary_Amine R-NH₂ Primary_Amine->Sulfonamide_Primary Secondary_Amine R₂NH Secondary_Amine->Sulfonamide_Secondary Alcohol R-OH Alcohol->Sulfonate_Ester

Caption: Reactivity of this compound with various nucleophiles.

Deprotection of the Boc Group

The tert-butyloxycarbonyl protecting group can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This deprotection step unmasks the second nitrogen of the piperazine ring, allowing for subsequent chemical modifications at this position.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from its structural similarity to other sulfonyl chlorides, particularly tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

  • Reacts with water, potentially liberating toxic gas.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from moisture and water, as it can react to release corrosive and toxic fumes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its bifunctional nature allows for sequential and selective modification at both nitrogen atoms of the piperazine ring. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and Boc-protected amines. The information provided in this guide is intended to facilitate its use in research and development, while emphasizing the need for appropriate safety measures.

References

An In-depth Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note for the Reader: The following technical guide details the properties, synthesis, and applications of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate . Extensive searches for the requested compound, tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, did not yield sufficient data in publicly available chemical databases and scientific literature. The piperidine analogue is a structurally similar and well-documented compound, and this guide is provided as the closest available alternative for researchers, scientists, and drug development professionals interested in this chemical scaffold.

This guide provides a comprehensive overview of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a Boc-protected amine and a reactive sulfonyl chloride, makes it a versatile reagent for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
Molecular Weight 283.77 g/mol [1][2]
Molecular Formula C₁₀H₁₈ClNO₄S[1][2]
Appearance White crystalline powder or powder[2]
Melting Point 82.0°C to 85.0°C[2]
CAS Number 782501-25-1[1][2]
Synonyms 1-Boc-4-chlorosulfonylpiperidine, N-Boc-piperidine-4-sulfonyl chloride

Synthesis and Reactivity

The synthesis of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic approach involves the protection of the piperidine nitrogen, followed by sulfonation.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

G Start 4-Piperidone Boc_Protection Boc Protection (Boc)₂O, Base Start->Boc_Protection Intermediate1 1-Boc-4-piperidone Boc_Protection->Intermediate1 Sulfonation Sulfonation (e.g., SO₂Cl₂ or Na₂SO₃ then PCl₅/POCl₃) Intermediate1->Sulfonation Product tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate Sulfonation->Product

Caption: A generalized synthetic workflow for tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis via Sulfite Intermediate

This protocol outlines a common method for the synthesis of the title compound.

Materials:

  • 1-Boc-4-piperidone

  • Sodium sulfite (Na₂SO₃)

  • Phosphorus pentachloride (PCl₅)

  • Phosphoryl chloride (POCl₃)

  • Appropriate solvents (e.g., water, dichloromethane)

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of the Sodium Sulfonate Salt:

    • 1-Boc-4-piperidone is reacted with sodium sulfite in an aqueous solution. This reaction typically proceeds via reductive amination to form the corresponding amine, which then reacts with another equivalent of sulfite to yield the sodium salt of 1-Boc-piperidine-4-sulfonic acid.

  • Conversion to the Sulfonyl Chloride:

    • The dried sodium sulfonate salt is then treated with a mixture of phosphorus pentachloride and phosphoryl chloride. This reaction converts the sulfonate salt into the desired sulfonyl chloride.

    • The reaction is typically carried out in an inert solvent and may require heating.

    • Care must be taken to control the reaction temperature and to quench the reaction mixture carefully, as the reagents are highly reactive.

  • Work-up and Purification:

    • The reaction mixture is worked up by pouring it onto ice, followed by extraction with an organic solvent such as dichloromethane.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography to yield pure tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Applications in Drug Discovery and Development

The unique structure of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate makes it a valuable building block in the synthesis of a wide range of biologically active molecules. The sulfonyl chloride moiety is a versatile functional group that can react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

Signaling Pathway Inhibition

One of the key applications of this compound is in the synthesis of kinase inhibitors. The sulfonamide group, which can be readily formed from the sulfonyl chloride, is a common feature in many kinase inhibitors, as it can form crucial hydrogen bonds with the kinase active site.

The diagram below illustrates the general principle of how a molecule synthesized from tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate can act as a kinase inhibitor.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Effects Downstream Cellular Effects Phosphorylated_Substrate->Downstream_Effects Inhibitor Inhibitor (derived from title compound) Inhibitor->Kinase Binds to active site

Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.

Role as a Versatile Synthetic Intermediate

The logical relationship of its functional groups allows for sequential and orthogonal chemical modifications, making it a powerful tool in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The following diagram illustrates the synthetic utility of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

G cluster_0 Reaction with Nucleophiles cluster_1 Formation of New Functional Groups cluster_2 Deprotection cluster_3 Further Functionalization Start tert-Butyl 4-(chlorosulfonyl) piperidine-1-carboxylate Amine Amine (R-NH₂) Start->Amine Forms Alcohol Alcohol (R-OH) Start->Alcohol Forms Sulfonamide Sulfonamide Amine->Sulfonamide Sulfonate_Ester Sulfonate Ester Alcohol->Sulfonate_Ester Deprotection Acidic Conditions (e.g., TFA, HCl) Sulfonamide->Deprotection Sulfonate_Ester->Deprotection Piperidine_NH Free Piperidine N-H Deprotection->Piperidine_NH

Caption: Synthetic transformations of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

References

An In-depth Technical Guide to tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a common scaffold in numerous pharmaceuticals, functionalized with a reactive chlorosulfonyl group and a protecting tert-butoxycarbonyl (Boc) group. The Boc group allows for the selective functionalization of one nitrogen atom of the piperazine ring, while the chlorosulfonyl moiety serves as a versatile handle for introducing sulfonyl-containing functionalities. This strategic combination makes it a valuable building block for the synthesis of diverse compound libraries targeting a wide range of biological targets.

Chemical Structure and Properties

The core structure of this compound consists of a piperazine ring where one nitrogen is protected by a Boc group, and the other is attached to a chlorosulfonyl group.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Comparative Data)

As specific experimental data for the title compound is unavailable, the following table presents predicted properties and experimental data for the closely related analogue, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, for comparative purposes.

PropertyThis compound (Predicted)tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (Experimental)
Molecular Formula C₉H₁₇ClN₂O₄SC₁₀H₁₈ClNO₄S[1][2]
Molecular Weight 284.76 g/mol 283.77 g/mol [1][2]
Appearance White to off-white solidWhite Crystalline Powder or Powder[1]
Melting Point Not available82.0°C to 85.0°C[1]
Solubility Soluble in organic solvents like DCM, THFSoluble in organic solvents
CAS Number Not assigned782501-25-1[1][2]

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on the well-established chemistry of N-Boc protected piperazine and general methods for chlorosulfonation.

Proposed Synthetic Pathway

The most direct approach would involve the reaction of commercially available tert-butyl piperazine-1-carboxylate with a suitable chlorosulfonating agent.

synthesis_pathway reagent tert-Butyl piperazine-1-carboxylate product This compound reagent->product Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H) in an inert solvent (e.g., DCM) in the presence of a base (e.g., Triethylamine) drug_discovery_pathway start This compound intermediate1 Sulfonamide Derivative start->intermediate1 Reaction with R₁R₂NH intermediate2 Deprotected Piperazine intermediate1->intermediate2 Boc Deprotection (e.g., TFA, HCl) final_product Biologically Active Molecule intermediate2->final_product Further Functionalization (e.g., Acylation, Alkylation)

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperazine nitrogen and a reactive sulfonyl chloride group. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The chlorosulfonyl group is a versatile functional handle that can readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This dual reactivity makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

This guide will detail a common and effective synthetic route to this compound, starting from the readily available N-Boc-piperazine.

Physicochemical and Reaction Data

The synthesis involves the chlorosulfonylation of N-Boc-piperazine. The key physicochemical properties of the starting material and the final product are summarized in Table 1. The proposed reaction parameters for a typical laboratory-scale synthesis are outlined in Table 2.

Table 1: Physicochemical Properties

Propertytert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)This compound
Molecular Formula C₉H₁₈N₂O₂[1]C₉H₁₇ClN₂O₄S[2]
Molecular Weight 186.25 g/mol [1]284.76 g/mol [2]
Appearance White to off-white crystalline powder or waxy solid[1]Not specified (typically a solid)
Melting Point 43-49 °C[1]Not specified
CAS Number 57260-71-6[1]162046-65-3[2]

Table 2: Proposed Reaction Parameters for Chlorosulfonylation

ParameterValue/DescriptionRationale/Reference
Starting Material tert-Butyl piperazine-1-carboxylate (1.0 equiv)Commercially available and common starting point for monosubstituted piperazines.[1][3]
Chlorosulfonating Agent Sulfuryl chloride (SO₂Cl₂) (1.1 equiv)A common and effective reagent for the conversion of secondary amines to sulfonyl chlorides.[4]
Base Triethylamine (TEA) (1.5 equiv)To neutralize the in-situ generated HCl, driving the reaction to completion.[5][6]
Solvent Anhydrous Dichloromethane (DCM)A common inert solvent for this type of reaction.[5][6]
Temperature 0 °C to Room TemperatureInitial cooling to control the exothermic reaction, followed by warming to ensure completion.[7][8]
Reaction Time 2-4 hoursTypical duration for similar reactions, monitored by TLC.
Expected Yield 70-90%Based on yields reported for analogous sulfonylation reactions of piperazine derivatives.[5]

Synthetic Route and Experimental Protocol

The synthesis of this compound is achieved through the reaction of N-Boc-piperazine with a suitable chlorosulfonating agent, such as sulfuryl chloride, in the presence of a base.

Reaction Scheme

G r1 N-Boc-piperazine p1 This compound r1->p1 DCM, 0 °C to RT r2 Sulfuryl Chloride (SO2Cl2) r2->p1 r3 Triethylamine (TEA) p2 Triethylammonium chloride r3->p2

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is for a typical laboratory-scale synthesis and can be scaled as needed.

Materials:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.

  • Addition of Chlorosulfonating Agent: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G Experimental Workflow start Start dissolve Dissolve N-Boc-piperazine and TEA in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_so2cl2 Slowly add SO2Cl2 solution cool->add_so2cl2 react Stir at RT for 2-4h (Monitor by TLC) add_so2cl2->react quench Quench with water react->quench extract Work-up: - Wash with 1M HCl - Wash with sat. NaHCO3 - Wash with brine quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (optional) concentrate->purify end Final Product purify->end

Caption: A workflow diagram outlining the synthesis of this compound.

Safety Considerations

  • Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • All reactions should be performed in a well-ventilated fume hood.

This guide provides a robust and reproducible method for the synthesis of this compound, a valuable intermediate for further chemical transformations in the pursuit of novel therapeutic agents.

References

Technical Safety Guide: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document has been compiled based on the safety data available for the closely related analogue, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. A specific Safety Data Sheet (SDS) for tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate was not publicly available at the time of writing. The primary reactive group, the sulfonyl chloride, is the main determinant of the hazardous properties in this class of compounds. Therefore, the safety information presented here is considered a close and relevant approximation for handling and safety procedures. Researchers and scientists must exercise caution and handle the compound as if it possesses the hazards outlined below.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known hazards, handling procedures, and emergency responses associated with this compound, based on the available data for its piperidine analogue.

Hazard Identification and Classification

The primary hazard associated with this compound is its corrosive nature. Based on aggregated data from the European Chemicals Agency (ECHA), the piperidine analogue is classified as a skin corrosive, Category 1B.[1] This classification indicates that the substance will cause severe skin burns and eye damage upon contact.[1][2]

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
--Contact with water liberates toxic gas

Data derived from the piperidine analogue.

GHS Label Elements

The following pictograms, signal word, and precautionary statements are associated with the GHS classification.

PictogramSignal Word
alt text
Danger

Precautionary Statements: [1]

A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P302+P361+P354IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P316Get emergency medical help immediately.
P321Specific treatment (see supplemental first aid instruction on this label).
P363Wash contaminated clothing before reuse.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Limited quantitative data is available for the target compound. The table below lists basic physical and chemical properties for the piperidine analogue.

PropertyValue
Molecular FormulaC10H18ClNO4S
Molecular Weight283.77 g/mol [1]
Melting Point82.0°C to 85.0°C[2]
AppearanceWhite solid[2]

Data for the piperidine analogue.

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols. The following are representative methodologies for assessing the key hazards of this compound.

Skin Corrosion/Irritation Assessment (OECD TG 431: In Vitro Skin Corrosion)

This test determines the corrosive potential of a chemical by measuring its effect on a reconstituted human epidermis model.

Methodology:

  • Test System: A reconstituted human epidermis model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

  • Procedure: A small amount of the test chemical is applied topically to the skin tissue model.

  • Exposure: The chemical is left in contact with the tissue for specific time points (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay). The MTT assay measures the activity of mitochondrial reductase enzymes, which is an indicator of cell viability.

  • Classification: The chemical is classified as corrosive (Category 1) if the cell viability is below a certain threshold after the specified exposure times. Sub-categorization into 1A, 1B, or 1C is based on the exposure time required to reduce cell viability.

Handling and Storage

Proper handling and storage are critical to minimize risk.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment EyeProtection Chemical Safety Goggles (EN 166 or equivalent) HandProtection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) BodyProtection Lab Coat / Chemical-Resistant Apron RespiratoryProtection Use in a Fume Hood Researcher Researcher Handling Handling the Compound Researcher->Handling Must Wear Handling->EyeProtection Handling->HandProtection Handling->BodyProtection Handling->RespiratoryProtection

Caption: Required PPE for handling the compound.

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and water. The compound is moisture-sensitive and reacts with water, potentially liberating toxic gas.[2]

Emergency Procedures

A logical workflow for emergency response is outlined below.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Event Skin1 Immediately remove contaminated clothing. Exposure->Skin1 Skin Eye1 Rinse cautiously with water for several minutes. Exposure->Eye1 Eyes Ingest1 Rinse mouth. Exposure->Ingest1 Ingestion Skin2 Rinse skin with plenty of water/shower. Skin1->Skin2 Skin3 Call a physician immediately. Skin2->Skin3 Eye2 Remove contact lenses, if present and easy to do. Eye1->Eye2 Eye3 Call an ophthalmologist immediately. Eye2->Eye3 Ingest2 Do NOT induce vomiting. Ingest1->Ingest2 Ingest3 Call a physician immediately. Ingest2->Ingest3

Caption: Emergency response workflow for exposure events.

References

A Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, identified by CAS number 162046-65-3, is a pivotal bifunctional reagent in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine moiety and a reactive sulfonyl chloride, renders it an invaluable building block for the synthesis of a diverse array of complex molecules, particularly piperazine- N-sulfonamides. This guide provides a comprehensive overview of its properties, synthesis, and core applications, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

The piperazine ring is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to improve the physicochemical properties and biological activity of molecules. This compound serves as a critical intermediate for introducing this desirable scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction of the sulfonyl chloride with various nucleophiles. Subsequent deprotection of the Boc group unveils a secondary amine, providing a handle for further molecular elaboration. This strategic functionalization makes it a versatile tool in the construction of novel therapeutic agents, including antiviral and other pharmacologically active compounds.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties of this reagent are summarized in the table below.

PropertyValue
CAS Number 162046-65-3
Molecular Formula C₉H₁₇ClN₂O₄S
Molecular Weight 284.76 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

Data sourced from commercial suppliers.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from piperazine. The first step involves the mono-Boc protection of piperazine, followed by the reaction of the remaining free amine with a sulfurylating agent.

General Synthetic Pathway

The overall synthetic scheme can be visualized as the mono-protection of piperazine followed by sulfonylation.

G Piperazine Piperazine Boc_Piperazine tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) Piperazine->Boc_Piperazine (Boc)₂O, Solvent Target_Compound This compound Boc_Piperazine->Target_Compound SO₂Cl₂, Base, Solvent

Caption: General synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method for the synthesis of this compound, based on analogous preparations of sulfonyl chlorides.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in the same solvent dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain pure N-Boc-piperazine.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfuryl Chloride: Cool the solution to 0 °C. Add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of cold water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to afford this compound, which can be used in the next step with or without further purification.

Core Application: Synthesis of Piperazine-N-Sulfonamides

The primary utility of this compound is as an electrophile for the synthesis of N-substituted piperazine sulfonamides. The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide bonds.

General Reaction Scheme

The reaction of this compound with a primary amine is a cornerstone application.

G Reagent This compound Product tert-butyl 4-(N-alkylsulfamoyl)piperazine-1-carboxylate Reagent->Product Amine Primary Amine (R-NH₂) Amine->Product Base, Solvent

Caption: Formation of a sulfonamide from the title compound.

Detailed Experimental Protocol for Sulfonamide Formation

The following is a representative protocol for the reaction of this compound with a primary amine.

  • Reaction Setup: To a solution of a primary amine (1 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in an anhydrous aprotic solvent such as DCM or THF, add a solution of this compound (1.1 equivalents) in the same solvent at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperazine sulfonamide.

Representative Quantitative Data

While specific yield data for a wide range of reactions involving this compound is not extensively published in readily accessible literature, analogous reactions reported in patents and medicinal chemistry studies typically report yields for sulfonamide formation in the range of 60-90%, depending on the nature of the amine nucleophile.

Reactant AmineProductTypical Yield Range (%)
Anilinetert-butyl 4-(N-phenylsulfamoyl)piperazine-1-carboxylate70-85
Benzylaminetert-butyl 4-(N-benzylsulfamoyl)piperazine-1-carboxylate75-90
Cyclohexylaminetert-butyl 4-(N-cyclohexylsulfamoyl)piperazine-1-carboxylate65-80

Yields are representative and can vary based on reaction conditions and the specific amine used.

Signaling Pathways and Experimental Workflows

The application of this compound is a key step in the synthesis of molecules that may interact with various biological signaling pathways. The workflow for synthesizing and screening such compounds is outlined below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A This compound C Sulfonamide Formation A->C B Amine Library B->C D Boc Deprotection (optional) C->D F Compound Library C->F E Further Functionalization (optional) D->E E->F G High-Throughput Screening F->G Biological Assays H Hit Identification G->H I Lead Optimization H->I J Candidate Drug I->J

Caption: Workflow from synthesis to drug candidate selection.

Conclusion

This compound is a highly valuable and versatile reagent in the field of drug discovery and development. Its ability to introduce a modifiable piperazine-N-sulfonamide moiety into a range of molecules makes it an essential tool for medicinal chemists. The synthetic protocols and data presented in this guide aim to facilitate its effective application in the laboratory, enabling the continued exploration of novel chemical space and the development of next-generation therapeutics.

References

In-depth Technical Guide: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available information on tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a chemical compound of interest in synthetic chemistry and drug discovery. The document outlines its identification, including its primary chemical name and CAS number. However, it is important to note that detailed experimental protocols, extensive synonym lists, and comprehensive quantitative physical and spectral data are not widely available in publicly accessible scientific literature and chemical databases. This guide presents the confirmed information and highlights the current gaps in publicly available knowledge.

Chemical Identification and Nomenclature

This compound is a bifunctional molecule featuring a piperazine ring core. One nitrogen atom of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The other nitrogen atom is substituted with a chlorosulfonyl group, a reactive functional group that can be used to form sulfonamides and other sulfur-containing compounds.

Synonyms and Trade Names
  • 1-Boc-4-(chlorosulfonyl)piperazine

  • N-Boc-piperazine-4-sulfonyl chloride

  • 4-Chlorosulfonyl-piperazine-1-carboxylic acid tert-butyl ester

Currently, there are no widely recognized trade names for this compound; it is typically sold by chemical suppliers under its chemical name and CAS number.

Chemical Identifiers

The definitive identifier for this compound is its CAS Registry Number.

IdentifierValue
CAS Number 162046-65-3
Molecular Formula C₉H₁₇ClN₂O₄S
Molecular Weight 284.76 g/mol

Quantitative Data

As of the date of this guide, specific, experimentally determined quantitative data such as melting point, boiling point, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound have not been found in publicly accessible scientific literature or databases. Researchers working with this compound would need to perform these characterizations independently.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain. General synthetic strategies for analogous compounds may be adaptable, but specific reaction conditions, yields, and purification methods for this particular molecule would require development and optimization.

Logical Workflow for Compound Handling and Characterization

Given the limited publicly available data, a logical workflow for a researcher acquiring and using this compound for the first time is outlined below. This workflow emphasizes verification and characterization.

G Figure 1: General Workflow for Handling and Characterization A Procure Compound (CAS: 162046-65-3) B Verify Identity and Purity (e.g., NMR, LC-MS) A->B C Determine Physical Properties (e.g., Melting Point, Solubility) B->C D Assess Stability and Storage Conditions B->D E Perform Small-Scale Test Reactions B->E F Optimize Reaction Conditions E->F G Scale-Up Synthesis F->G H Purify and Characterize Final Product G->H

Caption: Figure 1: General Workflow for Handling and Characterization.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in synthetic chemistry. However, there is a notable lack of detailed, publicly available scientific data regarding its synonyms, trade names, physical properties, and experimental protocols. This guide serves to summarize the known identifying information and to highlight the necessity for researchers to perform their own comprehensive characterization and methods development when working with this compound. As research involving this molecule is published, this technical guide can be updated with more extensive data.

Technical Guide: Spectroscopic and Synthetic Overview of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is limited. This guide provides a detailed analysis based on predictive methods and data from structurally analogous compounds, namely N-Boc-piperazine and tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates a piperazine ring, a common scaffold in many pharmaceuticals, protected with a tert-butyloxycarbonyl (Boc) group at one nitrogen and functionalized with a reactive chlorosulfonyl group at the other. This arrangement makes it a valuable intermediate for the synthesis of a wide array of sulfonamides, which are a prominent class of therapeutic agents with diverse biological activities. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further derivatization of the piperazine nitrogen. The sulfonyl chloride moiety serves as a highly reactive electrophile for the facile introduction of the sulfonylpiperazine pharmacophore onto various nucleophilic substrates.

Predicted Spectroscopic Data

Due to the scarcity of direct experimental data, the following spectroscopic characteristics are predicted based on the known spectral data of N-Boc-piperazine and tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm, CDCl₃) Multiplicity Integration Assignment
H1', H1'' ~3.6 - 3.8Triplet4H-CH₂-N(Boc)-CH₂-
H2', H2'' ~3.3 - 3.5Triplet4H-CH₂-N(SO₂Cl)-CH₂-
H3 1.48Singlet9H-C(CH₃)₃
¹³C NMR Predicted Chemical Shift (ppm, CDCl₃) Assignment
C=O ~154Carbamate Carbonyl
-C(CH₃)₃ ~80Quaternary Carbon of Boc
-CH₂-N(SO₂Cl)-CH₂- ~50-55Piperazine Carbons adjacent to Sulfonyl Chloride
-CH₂-N(Boc)-CH₂- ~45-50Piperazine Carbons adjacent to Boc-Nitrogen
-C(CH₃)₃ ~28Methyl Carbons of Boc
Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Carbamate)~1690 - 1710Strong
S=O (Sulfonyl Chloride)~1370 - 1390 (asymmetric)Strong
S=O (Sulfonyl Chloride)~1170 - 1190 (symmetric)Strong
C-N Stretch~1100 - 1300Medium-Strong
C-H Stretch (Aliphatic)~2850 - 3000Medium
Mass Spectrometry (MS)

For the mass spectrum, the molecular ion peak [M]⁺ would be expected. However, due to the lability of the Boc group, a prominent peak corresponding to the loss of the Boc group or isobutylene is highly probable.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺285.06Molecular Ion (protonated)
[M-C₄H₈+H]⁺229.01Loss of isobutylene from Boc group
[M-Boc+H]⁺185.02Loss of the entire Boc group
[C₄H₉]⁺57.07tert-Butyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹, and an average of 16 or 32 scans is taken to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Synthetic Workflow

This compound is a synthetic intermediate. Its preparation and subsequent use in sulfonamide synthesis is a key application.

Synthesis_and_Reaction_Workflow cluster_synthesis Synthesis cluster_reaction Application reagent reagent intermediate intermediate product product reaction_step reaction_step BocPip N-Boc-piperazine step1 BocPip->step1 SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->step1 Target This compound step2 Target->step2 Amine Primary/Secondary Amine (R¹R²NH) Amine->step2 Sulfonamide N-Substituted Sulfonamide Base1 Base (e.g., Triethylamine) Base1->step1 Base2 Base (e.g., Pyridine) Base2->step2 Solvent1 Inert Solvent (e.g., DCM) Solvent1->step1 Solvent2 Solvent (e.g., DCM) Solvent2->step2 step1->Target Chlorosulfonylation step2->Sulfonamide Sulfonamide Formation

Caption: Synthetic pathway to this compound and its subsequent reaction to form N-substituted sulfonamides.

Logical Relationships in Synthesis and Application

The utility of this compound is rooted in a logical sequence of chemical transformations designed for the efficient construction of complex molecules. The workflow can be broken down into key stages, each with a specific purpose.

Logical_Workflow start Starting Material (N-Boc-piperazine) protection Protection Strategy (Boc Group) start->protection Ensures selective reaction at one nitrogen activation Activation (Chlorosulfonylation) protection->activation Introduces reactive handle intermediate Key Intermediate (Target Compound) activation->intermediate coupling Coupling Reaction (Sulfonamide Synthesis) intermediate->coupling Forms the core sulfonamide bond final_product Final Product (Diverse Sulfonamides) coupling->final_product deprotection Deprotection (Optional) (Acidic Conditions) further_deriv Further Derivatization deprotection->further_deriv Allows for additional modifications final_product->deprotection Exposes the second piperazine nitrogen

Caption: Logical workflow illustrating the role of the target compound as a key intermediate in a multi-step synthetic strategy.

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted Piperazine-1-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate with primary amines. This reaction is a robust and efficient method for the synthesis of a diverse range of N-substituted piperazine-1-sulfonamides. These compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in various biologically active molecules. The protocols provided herein are based on established synthetic methodologies and offer guidance on reaction conditions, purification, and characterization of the resulting products.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of diseases.[1] The incorporation of a sulfonamide moiety onto the piperazine ring can significantly influence the physicochemical and pharmacological properties of the resulting molecule, such as solubility, basicity, and receptor binding affinity. The reaction of this compound with primary amines offers a straightforward and versatile approach to generate libraries of N-substituted piperazine-1-sulfonamides for screening in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reaction at the sulfonyl chloride and can be readily removed under acidic conditions for further derivatization.

Reaction and Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The primary amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond, yielding the corresponding sulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Applications in Drug Discovery

N-substituted piperazine-1-sulfonamides exhibit a broad spectrum of biological activities and have been investigated as potential therapeutic agents for various diseases. Some notable applications include:

  • Antiviral Agents: Certain piperazine sulfonamide derivatives have shown potent inhibitory activity against viral enzymes, such as HIV-1 protease.

  • Neurodegenerative Diseases: This class of compounds has been explored as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

  • Metabolic Disorders: Piperazine sulfonamides have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.

  • Anticancer Agents: Derivatives of piperazine sulfonamide have been shown to inhibit carbonic anhydrases, which are involved in tumor progression.

Experimental Protocols

General Protocol for the Reaction of this compound with Primary Amines

This protocol describes a general method for the synthesis of tert-butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylates.

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • To this solution, add the primary amine (1.0-1.2 eq.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2-1.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylate.

Protocol for Boc-Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

  • Boc-protected piperazine-1-sulfonamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected piperazine-1-sulfonamide (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq.).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected piperazine-1-sulfonamide.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of tert-butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylates based on analogous reactions.[2]

Table 1: Reaction of this compound with Various Primary Amines

EntryPrimary AmineSolventBaseTime (h)Temp (°C)Yield (%)
1BenzylamineDCMEt₃N4RT85-95
2AnilineDCMEt₃N6RT80-90
34-FluoroanilineDCMEt₃N6RT82-92
4CyclohexylamineDCMEt₃N3RT88-98
5n-ButylamineDCMEt₃N3RT90-99

Table 2: Boc-Deprotection of Piperazine-1-sulfonamides

EntrySubstrateReagentSolventTime (h)Temp (°C)Yield (%)
1Boc-piperazine-1-sulfonamideTFADCM2RT>95
2Boc-piperazine-1-sulfonamide4M HCl in DioxaneDioxane3RT>95

Visualizations

Reaction_Mechanism cluster_products Products reagent1 This compound product tert-Butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylate reagent1->product reagent2 Primary Amine (R-NH₂) reagent2->product byproduct HCl neutralized_byproduct Et₃N·HCl base Triethylamine (Et₃N) base->neutralized_byproduct

Caption: General reaction scheme for sulfonamide formation.

Experimental_Workflow start Dissolve sulfonyl chloride in DCM add_amine Add primary amine start->add_amine cool Cool to 0 °C add_amine->cool add_base Add triethylamine cool->add_base react Stir at room temperature add_base->react workup Aqueous workup (HCl, NaHCO₃, Brine) react->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify end Pure product purify->end

Caption: Experimental workflow for sulfonamide synthesis.

References

Application Notes and Protocols for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate as a Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate as a versatile linker in the synthesis of bioactive molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below describe the formation of a sulfonamide bond, a key reaction in the construction of these bifunctional molecules, and the subsequent deprotection of the Boc group to allow for further molecular elaboration.

Introduction

This compound is a valuable bifunctional linker precursor. The sulfonyl chloride moiety provides a reactive handle for the formation of stable sulfonamide bonds with primary and secondary amines. The Boc-protected piperazine offers a latent nucleophilic site that, after deprotection, can be used to connect to another molecular entity. This sequential reactivity makes it an ideal component for the modular synthesis of complex molecules like PROTACs, which require the precise assembly of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. The piperazine ring itself is a common scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and cell permeability.[1]

Application in PROTACs

A prominent application of this linker is in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins within the cell.[1] A PROTAC consists of two "warhead" ligands connected by a linker. One warhead binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This protocol will focus on the synthesis of a key intermediate for a PROTAC that targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. BRD4 is a transcriptional co-activator implicated in the development of various cancers.[2]

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate

This protocol details the reaction of this compound with aniline to form a stable sulfonamide linkage.

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add aniline (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective for eluting the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Boc Deprotection of Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate

This protocol describes the removal of the Boc protecting group to expose the secondary amine of the piperazine ring, making it available for subsequent coupling reactions.

Materials:

  • Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the Boc-protected sulfonamide from Protocol 1 in dichloromethane in a round-bottom flask.

  • Addition of TFA: Cool the solution in an ice bath and add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in dichloromethane and carefully neutralize the solution by washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, 1-((4-aminophenyl)sulfonyl)piperazine.

  • Characterization: The crude product is often used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography. Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of piperazine sulfonamide linkers.

Table 1: Synthesis and Purification of a Representative Piperazine Sulfonamide Linker

ParameterValueNotes
Starting MaterialThis compound-
ReactantAnilineRepresentative primary amine
SolventDichloromethane (DCM)Anhydrous
BaseTriethylamine (TEA)1.5 equivalents
Reaction TemperatureRoom Temperature-
Reaction Time2-4 hoursMonitored by TLC/LC-MS
Crude Yield >90%Typically high conversion
Purification Method Flash Column Chromatography (Silica Gel)Eluent: Ethyl Acetate/Hexanes gradient
Isolated Yield 75-85%Varies with scale and purity of reactants
Purity (by HPLC) >95%After chromatography

Table 2: Boc Deprotection of the Piperazine Sulfonamide Linker

ParameterValueNotes
Starting MaterialTert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate-
ReagentTrifluoroacetic Acid (TFA) in DCM20-50% v/v
Reaction Temperature0°C to Room Temperature-
Reaction Time1-2 hoursMonitored by TLC/LC-MS
Yield >95% (crude)Often used directly in the next step
Purity (by LC-MS) >90%Minor impurities may be present

Visualizations

Experimental Workflow for Linker Synthesis

G cluster_protocol1 Protocol 1: Sulfonamide Formation cluster_protocol2 Protocol 2: Boc Deprotection start1 Dissolve Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in anhydrous DCM add_reagents Add Aniline and Triethylamine start1->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react workup1 Aqueous Workup: - Dilute with DCM - Wash with NaHCO₃ - Wash with Brine react->workup1 purify1 Purification: Flash Column Chromatography workup1->purify1 product1 Product 1: Tert-butyl 4-((4-aminophenyl)sulfonyl) piperazine-1-carboxylate purify1->product1 start2 Dissolve Product 1 in DCM product1->start2 Proceed to Deprotection add_tfa Add TFA in DCM at 0°C start2->add_tfa deprotect Stir at Room Temperature (1-2 hours) add_tfa->deprotect workup2 Workup: - Concentrate - Neutralize with NaHCO₃ - Extract with DCM deprotect->workup2 product2 Final Linker: 1-((4-aminophenyl)sulfonyl)piperazine workup2->product2

Caption: Workflow for the synthesis of a piperazine sulfonamide linker.

PROTAC-Mediated Degradation of BRD4 Signaling Pathway

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System cluster_downstream Downstream Effects protac PROTAC (Piperazine Sulfonamide Linker) brd4 BRD4 Protein protac->brd4 Binds crbn CRBN E3 Ligase protac->crbn Binds ternary_complex Ternary Complex (BRD4-PROTAC-CRBN) brd4->ternary_complex crbn->ternary_complex poly_ub Polyubiquitination of BRD4 ternary_complex->poly_ub Facilitates ubiquitin Ubiquitin ubiquitin->poly_ub proteasome 26S Proteasome poly_ub->proteasome Recognition degradation BRD4 Degradation proteasome->degradation cmyc c-MYC Transcription degradation->cmyc Downregulates proliferation Tumor Cell Proliferation degradation->proliferation Inhibits cmyc->proliferation Drives

References

Application Notes and Protocols for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazine ring, a privileged scaffold in numerous approved drugs, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a reactive chlorosulfonyl moiety. This arrangement allows for sequential and controlled reactions, making it an ideal building block for creating diverse compound libraries for lead discovery and optimization.

The Boc-protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, revealing a secondary amine for further derivatization. The sulfonyl chloride group is a highly reactive electrophile that readily couples with primary and secondary amines to form stable sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, known for its ability to participate in hydrogen bonding and modulate the physicochemical properties of a molecule.[1][2]

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of enzyme inhibitors. Detailed experimental protocols for its synthesis and subsequent reactions are also provided.

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool for the synthesis of compounds targeting various disease areas. The piperazine core is a common motif in kinase inhibitors, and the sulfonamide linkage can be engineered to interact with key residues in enzyme active sites.[3][4]

Synthesis of HIV Protease Inhibitors

Piperazine sulfonamides have been successfully designed as potent inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.[5][6][7] The piperazine core can be designed to interact with the aspartic acid residues in the enzyme's active site, while the sulfonamide moiety can form hydrogen bonds with the backbone of the enzyme's flap region.[5]

Experimental Example: Synthesis of a Novel Piperazine Sulfonamide HIV Protease Inhibitor Analog

A representative synthesis involves the coupling of this compound with a suitable amine, followed by deprotection and further functionalization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from its precursor, tert-butyl piperazine-1-carboxylate (Boc-piperazine).

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred solution.

  • In a separate dropping funnel, dilute sulfuryl chloride (1.1 eq) with anhydrous DCM.

  • Add the sulfuryl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Expected Yield: 70-90%

Protocol 2: General Procedure for the Synthesis of Piperazine Sulfonamides

This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or other suitable base (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and stirring equipment

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected piperazine sulfonamide by flash chromatography or recrystallization.

Quantitative Data for Representative Piperazine Sulfonamide Inhibitors

The following table summarizes the inhibitory activities of representative piperazine sulfonamide-based inhibitors from the literature. Note that these compounds were not synthesized using the title compound but serve as examples of the potency that can be achieved with this scaffold.

Compound ClassTargetIC₅₀ (nM)Reference
HIV-1 Protease InhibitorHIV-1 Protease0.012[8]
BACE1 InhibitorBACE11.3[9]
EGFR InhibitorEGFR10[10]

Visualizations

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery Boc-piperazine Boc-piperazine Target_Compound tert-butyl 4-(chlorosulfonyl) piperazine-1-carboxylate Boc-piperazine->Target_Compound Sulfonylation Sulfuryl_chloride Sulfuryl_chloride Sulfuryl_chloride->Target_Compound Piperazine_Sulfonamide Boc-Protected Piperazine Sulfonamide Target_Compound->Piperazine_Sulfonamide Sulfonamide Formation Amine Amine Amine->Piperazine_Sulfonamide Deprotection Boc Deprotection Piperazine_Sulfonamide->Deprotection Final_Compound Final Bioactive Compound (e.g., Kinase Inhibitor) Deprotection->Final_Compound Further Functionalization

Caption: Synthetic workflow for the preparation and application of the title compound.

Signaling Pathway Inhibition by Piperazine-Containing Kinase Inhibitors

Many kinase inhibitors incorporating a piperazine moiety target critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR signaling pathway.[3]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Piperazine-Containing Kinase Inhibitor Inhibitor->Dimerization

References

Application Notes and Protocols for Boc-Protected Piperazine Sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride is a key bifunctional reagent in modern medicinal chemistry and drug discovery. The Boc-protected piperazine moiety is a prevalent scaffold in numerous pharmaceuticals, enhancing properties like aqueous solubility and bioavailability. The sulfonyl chloride group serves as a highly reactive electrophile, primarily for the synthesis of sulfonamides through reaction with primary and secondary amines. This document provides detailed application notes and experimental protocols for the synthesis and reaction of 4-Boc-piperazine-1-sulfonyl chloride.

Data Presentation: Reaction Conditions for Sulfonamide Synthesis

The following tables summarize typical reaction conditions for the synthesis of sulfonamides using 4-Boc-piperazine-1-sulfonyl chloride with various amine nucleophiles.

Table 1: Reaction with Primary Amines

Amine TypeAmine ExampleSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
AliphaticBenzylamineDichloromethane (DCM)Triethylamine (TEA)0 to RT1 - 3~85-95
AliphaticCyclohexylamineDichloromethane (DCM)Pyridine0 to RT2 - 4~80-90
AromaticAnilineDichloromethane (DCM)PyridineRoom Temperature12 - 16~70-85
Aromatic4-MethoxyanilineAcetonitrileTriethylamine (TEA)Room Temperature12~75-90
Heterocyclic2-AminopyridineDichloromethane (DCM)N,N-Diisopropylethylamine (DIPEA)0 to RT3 - 5~65-80

Table 2: Reaction with Secondary Amines

Amine TypeAmine ExampleSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
AliphaticDiethylamineDichloromethane (DCM)Triethylamine (TEA)Room Temperature12 - 24~60-75
AliphaticMorpholineDichloromethane (DCM)PyridineRoom Temperature12 - 18~70-85
CyclicPiperidineAcetonitrileTriethylamine (TEA)Room Temperature16~75-90
AromaticN-MethylanilineDichloromethane (DCM)N,N-Diisopropylethylamine (DIPEA)Room Temperature24~50-65

Experimental Protocols

Protocol 1: Synthesis of 4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride

This protocol details the preparation of the title reagent from N-Boc-piperazine.

Materials:

  • N-Boc-piperazine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield 4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride as a solid.

Protocol 2: General Procedure for the Synthesis of N-Substituted-4-(tert-butoxycarbonyl)piperazine-1-sulfonamides

This protocol describes the general method for reacting 4-Boc-piperazine-1-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride

  • Primary or secondary amine

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve the amine (1.0 eq) and pyridine (1.5 eq) or triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Tables 1 or 2, or until completion as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired sulfonamide.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of 4-Boc-piperazine-1-sulfonyl chloride cluster_sulfonamide Protocol 2: Synthesis of N-Substituted Sulfonamides reagent reagent process process product product purification purification BocPip N-Boc-piperazine Reaction1 Reaction at 0°C to RT BocPip->Reaction1 SO2Cl2 Sulfuryl Chloride SO2Cl2->Reaction1 Base1 Triethylamine / Pyridine Base1->Reaction1 Solvent1 Anhydrous DCM Solvent1->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purify1 Purification Workup1->Purify1 Product1 4-Boc-piperazine-1-sulfonyl chloride Purify1->Product1 Product1_input 4-Boc-piperazine-1-sulfonyl chloride Product1->Product1_input Reaction2 Reaction at 0°C to RT Product1_input->Reaction2 Amine Primary or Secondary Amine Amine->Reaction2 Base2 Pyridine / Triethylamine Base2->Reaction2 Solvent2 Anhydrous DCM Solvent2->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purify2 Purification Workup2->Purify2 Product2 N-Substituted-4-Boc-piperazine-1-sulfonamide Purify2->Product2 logical_relationship start start reagent reagent intermediate intermediate product product class class BocPip N-Boc-piperazine SulfonylChloride 4-Boc-piperazine-1-sulfonyl chloride BocPip->SulfonylChloride + SO₂Cl₂ + Base SO2Cl2 Sulfuryl Chloride SO2Cl2->SulfonylChloride Amine R1R2NH (Amine) Sulfonamide N-Substituted-4-Boc-piperazine-1-sulfonamide Amine->Sulfonamide SulfonylChloride->Sulfonamide + R1R2NH + Base DrugScaffold Potential Drug Scaffolds Sulfonamide->DrugScaffold Further Modification SulfonamideClass Sulfonamides Sulfonamide->SulfonamideClass

Application Notes and Protocols: Amine Sulfonylation with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a key building block in medicinal chemistry, enabling the synthesis of a diverse range of piperazine-based sulfonamides. The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs targeting a wide array of biological targets. The sulfonamide functional group, known for its ability to form strong hydrogen bonds and act as a bioisostere for other functional groups, further enhances the therapeutic potential of molecules.

This document provides detailed protocols for the sulfonylation of primary and secondary amines using this compound, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final piperazine sulfonamides. These compounds are valuable intermediates for the development of novel therapeutics, including but not limited to enzyme inhibitors and receptor modulators.

Chemical Information

Compound NameThis compound
CAS Number 162046-65-3
Molecular Formula C₉H₁₇ClN₂O₄S
Molecular Weight 284.76 g/mol
Appearance White to off-white solid
Storage Store in a cool, dry place. Keep container tightly closed. Moisture sensitive.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of Amines

This protocol outlines the general method for the reaction of primary or secondary amines with this compound to form the corresponding Boc-protected piperazine sulfonamides.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a stirred solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(sulfamoyl)piperazine-1-carboxylate derivative.

Protocol 2: Boc Deprotection of Piperazine Sulfonamides

This protocol describes the removal of the Boc protecting group from the piperazine sulfonamide derivatives to yield the final products.

Materials:

  • Boc-protected piperazine sulfonamide

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous (if using TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA work-up)

  • Round-bottom flask

  • Magnetic stirrer

Procedure using HCl in Dioxane:

  • Dissolve the Boc-protected piperazine sulfonamide (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask.

  • Add 4M HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Procedure using TFA in DCM:

  • Dissolve the Boc-protected piperazine sulfonamide (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask and cool to 0 °C.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the deprotected piperazine sulfonamide.

Data Presentation

The following table presents representative data for the synthesis of various sulfonamide derivatives. Please note that yields are highly dependent on the specific substrate and reaction conditions.

EntryAmineProductYield (%)1H NMR (400 MHz, DMSO-d₆) δ (ppm)13C NMR (101 MHz, DMSO-d₆) δ (ppm)HRMS (ESI) m/z
1Trimetazidine1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine936.98 (d, J=8.5 Hz, 1H), 6.77 (d, J=8.6 Hz, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J=4.9 Hz, 4H), 2.86 (s, 3H), 2.46 (t, J=5.0 Hz, 4H)153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 46.01, 34.08[M+H]⁺ calcd for C₁₅H₂₅N₂O₅S⁺: 345.1479, found: 345.1474[1]
2Trimetazidine1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine957.78–7.70 (m, 3H), 7.70–7.61 (m, 2H), 6.89 (d, J=8.5 Hz, 1H), 6.72 (d, J=8.6 Hz, 1H), 3.75 (s, 3H), 3.71 (d, J=3.4 Hz, 6H), 3.34 (s, 2H), 2.88 (s, 4H), 2.43 (s, 4H)153.02, 152.40, 142.23, 135.31, 133.72, 129.86, 128.05, 128.00, 125.08, 123.52, 108.03, 61.34, 60.73, 56.22, 55.66, 51.87, 46.46[M+H]⁺ calcd for C₂₀H₂₇N₂O₅S⁺: 407.1636, found: 407.1628[1]
3Trimetazidine1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine877.46–7.31 (m, 5H), 6.96 (d, J=8.5 Hz, 1H), 6.77 (d, J=8.6 Hz, 1H), 4.41 (s, 2H), 3.78 (d, J=3.3 Hz, 6H), 3.75 (s, 3H), 3.41 (s, 2H), 3.10 (t, J=4.4 Hz, 4H), 2.38 (s, 4H)153.10, 152.53, 142.33, 131.38, 129.91, 128.80, 128.63, 125.24, 123.69, 108.02, 61.43, 60.75, 56.24, 55.98, 54.61, 52.50, 46.01[M+H]⁺ calcd for C₂₁H₂₉N₂O₅S⁺: 421.1792, found: 421.1785[1]

Note: The provided data is for the reaction of various sulfonyl chlorides with trimetazidine, a substituted piperazine, and serves as an illustrative example of the characterization of such products.

Visualizations

Experimental Workflow: Synthesis of Piperazine Sulfonamides

G cluster_0 Sulfonylation cluster_1 Deprotection Amine Amine Reaction DCM, TEA, 0°C to RT Amine->Reaction Reagent This compound Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product1 Boc-Protected Sulfonamide Purification->Product1 Product1_ref Boc-Protected Sulfonamide Deprotection_Reaction 4M HCl in Dioxane or TFA/DCM Product1_ref->Deprotection_Reaction Deprotection_Workup Neutralization/Extraction (if TFA) Deprotection_Reaction->Deprotection_Workup Final_Product Piperazine Sulfonamide Deprotection_Workup->Final_Product

Caption: Synthetic workflow for piperazine sulfonamides.

Signaling Pathway: Potential Application in Drug Discovery

While specific signaling pathways for the direct products are not detailed in the literature, piperazine sulfonamides are known to be developed as inhibitors for various enzymes, such as BACE1 (Beta-secretase 1), which is implicated in Alzheimer's disease. The following diagram illustrates a generalized concept of enzyme inhibition.

G Substrate Substrate Enzyme Target Enzyme (e.g., BACE1) Substrate->Enzyme Binds to active site Product Pathological Product (e.g., Aβ peptide) Enzyme->Product Catalyzes conversion Pathway Cellular Signaling / Disease Progression Product->Pathway Inhibitor Piperazine Sulfonamide Inhibitor->Enzyme Inhibits

Caption: Generalized enzyme inhibition by a piperazine sulfonamide.

References

Application Notes and Protocols: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a versatile bifunctional reagent extensively utilized in medicinal chemistry for the synthesis of a wide array of biologically active molecules. The presence of a Boc-protected piperazine nitrogen and a reactive sulfonyl chloride group allows for sequential and controlled modifications, making it a valuable building block in drug discovery. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis of piperazine sulfonamide derivatives, with a focus on their application as enzyme inhibitors in cancer therapy.

The piperazine sulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] Derivatives have shown significant potential as anticancer agents by inhibiting key signaling pathways involved in cell proliferation and survival.[1][2]

Key Applications in Medicinal Chemistry

This compound serves as a key starting material for the synthesis of N-substituted piperazine-1-sulfonamides. The general synthetic scheme involves the reaction of the sulfonyl chloride moiety with a primary or secondary amine, followed by the deprotection of the Boc group and subsequent functionalization of the newly freed piperazine nitrogen.

Anticancer Agent Synthesis

A significant application of this reagent is in the development of anticancer agents. Piperazine sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including cervical (HeLa), lung (A549), skin (A375), breast (MDA-MB-231), and brain (T98G) cancer cell lines.[1][2]

Experimental Protocols

General Synthesis of N-Aryl-piperazine-1-sulfonamides

This protocol describes the synthesis of a series of N-aryl-piperazine-1-sulfonamides from this compound and various aniline derivatives.

Materials:

  • This compound

  • Substituted anilines

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Sulfonamide Formation:

    • Dissolve the substituted aniline (1.0 eq) in dichloromethane.

    • Add pyridine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.1 eq) in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected piperazine sulfonamide.

  • Boc Deprotection:

    • Dissolve the Boc-protected piperazine sulfonamide (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine sulfonamide.

Synthesis of Benzamide-Piperazine-Sulfonamide Hybrids as Potential Anticancer Agents

This protocol details the synthesis of hybrid molecules combining benzamide and piperazine-sulfonamide moieties, which have shown promising cytotoxic activity.[1][2]

Step 1: Synthesis of 1-(Arylsulfonyl)piperazines

  • To a solution of piperazine (1.0 eq) in dichloromethane, add the desired arylsulfonyl chloride (1.1 eq) at 0-10 °C.[1]

  • Stir the reaction mixture at room temperature.

  • After completion, the organic layer is washed, dried, and concentrated to give the crude product, which can be purified by crystallization.[1]

Step 2: Synthesis of Benzamide-piperazine-sulfonamide Hybrids

  • To a solution of hippuric acid or a substituted hippuric acid (1.0 eq) in DMF, add EDCI (1.2 eq) and HOBt (1.1 eq).[1]

  • Stir the mixture for 15 minutes.

  • Add the synthesized 1-(arylsulfonyl)piperazine (1.0 eq) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 12-16 hours.[1]

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.[1]

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative benzamide-piperazine-sulfonamide hybrids against various human cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)
3b T98G (Brain)24.2[1]
3d T98G (Brain)34.3[1]
3g T98G (Brain)28.7[1]
4c A549 (Lung)45.1[1]
4e A375 (Skin)38.2[1]

Visualizations

Experimental Workflow for Synthesis of Benzamide-Piperazine-Sulfonamide Hybrids

G cluster_0 Step 1: Synthesis of 1-(Arylsulfonyl)piperazine cluster_1 Step 2: Synthesis of Benzamide-Piperazine-Sulfonamide Hybrid A Piperazine C Reaction in DCM at 0-10 °C A->C B Arylsulfonyl Chloride B->C D 1-(Arylsulfonyl)piperazine C->D G Coupling Reaction D->G E Hippuric Acid Derivative F EDCI, HOBt in DMF E->F F->G H Benzamide-Piperazine-Sulfonamide Hybrid G->H

Caption: Synthetic scheme for benzamide-piperazine-sulfonamide hybrids.

Signaling Pathway Inhibition by Piperazine Sulfonamides

Derivatives of this compound have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Piperazine Sulfonamide Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. The piperazine core imparts a degree of rigidity to the linker, which can be advantageous for optimizing the orientation of the two ligands for effective ternary complex formation.[3][4] The chlorosulfonyl group serves as a reactive handle for the facile formation of stable sulfonamide linkages with amine-functionalized ligands or other linker components. Furthermore, the Boc-protected amine allows for selective deprotection and subsequent derivatization, enabling a modular approach to PROTAC synthesis.

This document provides detailed application notes and protocols for the use of this compound as a building block for the synthesis of PROTACs targeting a protein of interest for degradation via the Cereblon (CRBN) E3 ligase pathway.

Signaling Pathway: PROTAC-Mediated Protein Degradation via Cereblon (CRBN)

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] In this example, the PROTAC incorporates a ligand for the E3 ligase Cereblon (CRBN), a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[5] The following diagram illustrates the key steps in this signaling pathway.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN Ub Ubiquitin CRBN_bound CRBN Ub->CRBN_bound Recruitment Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->CRBN_bound CRBN_bound->POI_bound Ubiquitination

Caption: PROTAC-mediated degradation of a target protein via the CRBN E3 ligase pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC Precursor via Sulfonamide Bond Formation

This protocol describes the reaction of this compound with an amine-functionalized protein of interest (POI) ligand.

Materials:

  • This compound

  • Amine-functionalized POI ligand

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Slowly add the solution of this compound to the stirred solution of the POI ligand and base.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC precursor.

Protocol 2: Final PROTAC Synthesis and Characterization

This protocol outlines the deprotection of the Boc group and subsequent coupling to an E3 ligase ligand.

Materials:

  • Boc-protected PROTAC precursor from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected PROTAC precursor (1.0 eq) in anhydrous DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected PROTAC precursor (amine salt, 1.2 eq) to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the synthesized PROTAC using ¹H and ¹³C NMR.

    • Mass Spectrometry (MS): Verify the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final PROTAC. Purity should typically be >95% for use in biological assays.

Quantitative Data Presentation

The following tables present representative data for a hypothetical PROTAC synthesized using a sulfonylpiperazine linker, targeting Bruton's tyrosine kinase (BTK) for degradation via the CRBN E3 ligase. These values are illustrative and will vary depending on the specific POI ligand, E3 ligase ligand, and cell line used.

Table 1: Synthetic Yield and Purity of a Hypothetical BTK-targeting PROTAC

StepProductStarting MaterialReagentsYield (%)Purity (HPLC, %)
1Boc-Linker-BTK LigandAmine-BTK LigandThis compound, TEA, DCM75>98
2H₂N-Linker-BTK LigandBoc-Linker-BTK LigandTFA, DCM~95 (crude)-
3Pomalidomide-Linker-BTK LigandH₂N-Linker-BTK LigandPomalidomide-acid, HATU, DIPEA, DMF55>99

Table 2: Biological Activity of a Hypothetical BTK-targeting PROTAC in a Cancer Cell Line

PROTAC CompoundTarget ProteinE3 Ligase LigandDC₅₀ (nM)[6]Dₘₐₓ (%)[2]
Hypothetical BTK PROTACBTKPomalidomide25>90
Reference BTK PROTAC (Alkyl Linker)BTKPomalidomide50>90

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Workflow

The development and validation of a novel PROTAC is a multi-step process. The following diagram outlines a typical experimental workflow.[7]

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_biochemical 2. Biochemical & Biophysical Assays cluster_cellular 3. Cellular Assays cluster_invivo 4. In Vivo Evaluation Design PROTAC Design (POI Ligand, Linker, E3 Ligase Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Binding Assays (SPR, ITC) Purification->Binding Ternary Ternary Complex Formation (TR-FRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Target Degradation (Western Blot, In-Cell Western) Ubiquitination->Degradation Potency Potency & Efficacy (DC50, Dmax) Degradation->Potency Selectivity Selectivity Profiling (Proteomics) Potency->Selectivity Phenotypic Phenotypic Assays (Cell Viability, Apoptosis) Selectivity->Phenotypic PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Phenotypic->PK_PD Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_PD->Efficacy

Caption: A comprehensive experimental workflow for the development and validation of a PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its incorporation into linker design allows for the creation of rigid and modular linkers through stable sulfonamide bond formation. The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Careful optimization of the linker and thorough biological characterization are essential for the development of potent and selective PROTAC-based therapeutics.

References

Application Notes and Protocols for the Coupling of Amines with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its favorable physicochemical and biological properties. The piperazine scaffold is also a privileged structure in drug discovery, known for improving the pharmacokinetic profile of drug candidates. The combination of these two moieties through the coupling of amines with tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate offers a versatile platform for the synthesis of novel drug-like molecules. This document provides detailed experimental procedures, quantitative data, and visualizations to guide researchers in the efficient synthesis and application of these valuable compounds. Piperazine sulfonamides have shown significant potential as inhibitors of various enzymes, including Dipeptidyl peptidase-IV (DPP-IV) and Beta-secretase 1 (BACE1), which are key targets in the treatment of type 2 diabetes and Alzheimer's disease, respectively.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various sulfonamides derived from the coupling of primary and secondary amines with sulfonyl chlorides, including analogs of this compound. The yields and purity are influenced by the nature of the amine, reaction conditions, and purification methods.

Amine SubstrateProductSolventBaseReaction Time (h)Yield (%)Purity (%)Reference
Anilinetert-Butyl 4-(N-phenylsulfamoyl)piperazine-1-carboxylateDichloromethaneTriethylamine0.593>95 (NMR)Analogous to[3]
Benzylaminetert-Butyl 4-(N-benzylsulfamoyl)piperazine-1-carboxylateDichloromethaneTriethylamine0.589>95 (NMR)Analogous to[3]
Morpholinetert-Butyl 4-(morpholinosulfonyl)piperazine-1-carboxylateDichloromethaneTriethylamine0.595>95 (NMR)Analogous to[3]
3,4-Dichloroanilinetert-Butyl 4-(N-(3,4-dichlorophenyl)sulfamoyl)piperidine-1-carboxylateToluenep-Toluene sulfonic acid (cat.)4-595Not reported[4]

Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the coupling of amines with this compound and the subsequent deprotection of the Boc group.

Protocol 1: General Procedure for the Synthesis of N-Substituted Piperazine-1-sulfonamides

This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Boc Deprotection of N-Boc-Piperazine Sulfonamides

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperazine sulfonamide.

Materials:

  • Boc-protected piperazine sulfonamide

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve the Boc-protected piperazine sulfonamide (1.0 eq.) in DCM in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) (10-20 eq.) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt can be used directly or neutralized by dissolving the residue in water and adding a base (e.g., saturated NaHCO₃) until the pH is basic. The free amine can then be extracted with an organic solvent (e.g., DCM or ethyl acetate).

Procedure using HCl in Dioxane:

  • Dissolve the Boc-protected piperazine sulfonamide (1.0 eq.) in a minimal amount of a suitable solvent like methanol or DCM.

  • Add a 4 M solution of HCl in 1,4-dioxane (3-5 eq.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Sulfonamide Synthesis cluster_deprotection Boc Deprotection start Start Materials: - Amine - this compound reaction Coupling Reaction (DCM, Base, 0°C to RT) start->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification boc_product Boc-Protected Sulfonamide purification->boc_product deprotection_reagents Deprotection (TFA/DCM or HCl/Dioxane) boc_product->deprotection_reagents isolation Isolation/Neutralization deprotection_reagents->isolation final_product Final Sulfonamide Product isolation->final_product DPP_IV_Inhibition cluster_pathway Incretin Hormone Regulation and DPP-IV Inhibition GLP1_GIP GLP-1 and GIP (Incretin Hormones) Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP_IV DPP-IV Enzyme GLP1_GIP->DPP_IV is inactivated by Insulin Insulin Secretion Pancreas->Insulin releases Glucose Blood Glucose Lowering Insulin->Glucose promotes uptake Inhibitor Piperazine Sulfonamide Inhibitor Inhibitor->DPP_IV inhibits

References

Application Notes and Protocols: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a key building block in the synthesis of diverse piperazine sulfonamide libraries, a class of compounds with significant interest in drug discovery due to their wide range of biological activities.[1][2] Solid-phase synthesis offers a streamlined and efficient methodology for the rapid generation of such libraries by simplifying purification and allowing for high-throughput parallel synthesis.[3] These application notes provide detailed protocols for the utilization of this compound in solid-phase synthesis to generate a library of N-substituted piperazine-1-sulfonamides. The protocols are designed to be adaptable for various research and drug development applications.

Data Presentation

The efficiency of solid-phase synthesis of sulfonamides can be influenced by the choice of resin, linker, and the specific amine used for diversification. The following tables summarize typical yields and purities that can be expected based on analogous solid-phase syntheses.

Table 1: Representative Yields for Solid-Phase Synthesis of Piperazine Sulfonamides

Resin TypeLinker TypeAmine NucleophileTypical Yield (%)Reference
Rink AmideAcid-labilePrimary Aliphatic Amine75-90[4][5]
Rink AmideAcid-labileSecondary Aliphatic Amine60-80[4][5]
Rink AmideAcid-labilePrimary Aromatic Amine50-70[4][5]
2-Chlorotrityl chlorideAcid-labilePrimary Aliphatic Amine80-95[4][6]
2-Chlorotrityl chlorideAcid-labileSecondary Aliphatic Amine65-85[4][6]
2-Chlorotrityl chlorideAcid-labilePrimary Aromatic Amine55-75[4][6]

Table 2: Purity of Crude Piperazine Sulfonamides Cleaved from Solid Support

Resin TypeCleavage CocktailAnalytical MethodTypical Purity (%)Reference
Rink Amide95% TFA / 2.5% TIS / 2.5% H₂OHPLC>85[7]
2-Chlorotrityl chloride95% TFA / 2.5% TIS / 2.5% H₂OHPLC>90[7]

Experimental Protocols

The following protocols outline the key steps for the solid-phase synthesis of a library of piperazine sulfonamides using this compound. These protocols are based on standard solid-phase peptide synthesis (SPPS) techniques which are readily adaptable for sulfonamide synthesis.[6][7]

Protocol 1: Resin Swelling and Preparation
  • Resin Selection: Choose a suitable resin for your synthesis. Rink Amide resin is a good choice for generating sulfonamide amides, while 2-chlorotrityl chloride resin is suitable for producing sulfonamides with a C-terminal carboxylic acid upon cleavage.[6][8]

  • Resin Swelling: Place the desired amount of resin (e.g., 100 mg, ~0.1 mmol scale) in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[6]

  • After swelling, drain the DMF.

Protocol 2: Loading of the First Amine (for Rink Amide Resin)

This step is for creating a library of sulfonamides attached to a resin-bound primary amine, which will then be reacted with the sulfonyl chloride.

  • Fmoc Deprotection: If using a pre-loaded Fmoc-Rink Amide resin, remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes.[6][7]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.[9]

Protocol 3: Sulfonylation of the Resin-Bound Amine
  • Reagent Preparation: Prepare a solution of this compound (3 equivalents relative to the resin loading) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM or DMF.

  • Coupling Reaction: Add the reagent solution to the swollen and deprotected resin.

  • Agitate the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by a chloranil test for the disappearance of the primary amine.

  • Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (3x), DCM (3x), and methanol (3x) to remove any excess reagents.

Protocol 4: Diversification of the Piperazine Moiety (Removal of Boc Group and Acylation/Alkylation)
  • Boc Deprotection: Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM (v/v) for 30-60 minutes to remove the Boc protecting group from the piperazine nitrogen.[10]

  • Drain the TFA solution and wash the resin with DCM (3x), 10% DIPEA in DMF (v/v) (3x) to neutralize the resin, and then with DMF (3x).

  • Acylation/Alkylation: To introduce diversity, the newly exposed secondary amine on the piperazine ring can be acylated or alkylated.

    • Acylation: Add a solution of the desired carboxylic acid (3 eq.), a coupling agent such as HATU (2.9 eq.), and DIPEA (6 eq.) in DMF to the resin. React for 2-4 hours.[6]

    • Reductive Amination: For alkylation, perform a reductive amination by reacting the resin with an aldehyde or ketone (5 eq.) in the presence of a reducing agent like sodium cyanoborohydride (5 eq.) in a suitable solvent (e.g., 1% acetic acid in DMF). React for 4-12 hours.

  • Washing: After the diversification reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

Protocol 5: Cleavage and Purification
  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail for Rink Amide and 2-chlorotrityl chloride resins is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[7]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and dry the crude product under vacuum.

  • Purification: Purify the crude sulfonamide by preparative reverse-phase HPLC.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification resin Select Resin (e.g., Rink Amide) swell Swell Resin in DMF resin->swell deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_fmoc sulfonylation Sulfonylation with tert-butyl 4-(chlorosulfonyl) piperazine-1-carboxylate deprotect_fmoc->sulfonylation deprotect_boc Boc Deprotection (TFA/DCM) sulfonylation->deprotect_boc diversify Diversification (Acylation/Alkylation) deprotect_boc->diversify cleavage Cleavage from Resin (TFA Cocktail) diversify->cleavage purification Purification (prep-HPLC) cleavage->purification final_product final_product purification->final_product Final Product (Piperazine Sulfonamide Library)

Caption: General workflow for the solid-phase synthesis of a piperazine sulfonamide library.

Signaling Pathway of Chemical Transformation

chemical_transformation resin_amine Resin-Bound Primary Amine resin_sulfonamide Resin-Bound Boc-Protected Piperazine Sulfonamide resin_amine->resin_sulfonamide Sulfonylation (DIPEA) sulfonyl_chloride tert-butyl 4-(chlorosulfonyl) piperazine-1-carboxylate sulfonyl_chloride->resin_sulfonamide resin_piperazine Resin-Bound Piperazine Sulfonamide resin_sulfonamide->resin_piperazine Boc Deprotection (TFA) final_product Final Cleaved Piperazine Sulfonamide resin_piperazine->final_product Diversification & Cleavage amine_R2 R2-NH2 or R2-CHO amine_R2->final_product

Caption: Key chemical transformations in the solid-phase synthesis of piperazine sulfonamides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields when using Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate for the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate used in medicinal chemistry and drug development. Its primary application is in the synthesis of N-substituted piperazine-1-sulfonamides. The Boc-protected nitrogen allows for selective sulfonylation of a primary or secondary amine, and the resulting product can be further modified after deprotection of the Boc group.

Q2: What are the most critical factors affecting the yield of sulfonamide synthesis with this reagent?

A2: Several factors are critical for maximizing the yield:

  • Moisture Control: this compound is highly sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, a common byproduct that reduces yield. All glassware should be oven-dried, and anhydrous solvents and reagents should be used.

  • Stoichiometry: The molar ratio of the amine to the sulfonyl chloride is crucial. An excess of the amine can sometimes be used to drive the reaction to completion, but this can complicate purification. For primary amines, precise control of stoichiometry helps to avoid di-sulfonylation.

  • Base Selection: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. The choice and amount of base can significantly impact the reaction rate and the prevalence of side reactions.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.

Q3: What are the common side reactions observed when using this compound?

A3: The most common side reactions include:

  • Hydrolysis: Reaction of the sulfonyl chloride with trace amounts of water to form the sulfonic acid.

  • Di-sulfonylation: A primary amine can react with two molecules of the sulfonyl chloride to form a di-sulfonylated product. This is more likely to occur if a strong base is used in excess.

  • Boc Deprotection: While the Boc group is generally stable under the basic conditions of the sulfonylation reaction, prolonged exposure to harsh conditions or acidic workup can lead to its premature removal.

Q4: How can I effectively purify the resulting Boc-protected piperazine sulfonamide?

A4: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent system will depend on the specific properties of the synthesized sulfonamide. A gradient of ethyl acetate in hexanes is a common starting point. After purification, it is important to fully remove the solvents under vacuum.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide
Possible Cause Suggested Solution
Hydrolysis of the sulfonyl chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature slightly. Ensure the amine is sufficiently nucleophilic.
Steric hindrance If either the amine or the sulfonyl chloride is sterically hindered, the reaction may be slow. Consider using a less hindered base or a more forcing solvent. In some cases, a different synthetic route may be necessary.
Suboptimal base The choice of base is critical. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure at least one equivalent of base is used to neutralize the generated HCl.
Issue 2: Formation of Significant Byproducts
Byproduct Possible Cause Suggested Solution
Sulfonic acid Presence of water in the reaction.Follow the suggestions for preventing hydrolysis of the sulfonyl chloride.
Di-sulfonylated product (with primary amines) Excess sulfonyl chloride or strong base.Use a 1:1 stoichiometry of the amine and sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations. Use a weaker or sterically hindered base like pyridine.
Unreacted starting amine Insufficient sulfonyl chloride or short reaction time.Ensure accurate measurement of reagents. Monitor the reaction to completion.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-4-(Boc)-piperazine-1-sulfonamides

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq.)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and dissolve it in anhydrous DCM.

  • Add the base (TEA or DIPEA, 1.1-1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0-1.1 eq.) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Representative Yield Data

The following table provides representative yields for the reaction of this compound with various amines under optimized conditions. Actual yields may vary depending on the specific substrate and reaction conditions.

Amine SubstrateBaseSolventReaction Time (h)Typical Yield (%)
AnilineTEADCM485-95
4-MethoxyanilineDIPEADCM390-98
BenzylamineTEATHF680-90
MorpholineDIPEADCM290-97
PiperidineTEATHF288-96

Visualizing Workflows and Pathways

experimental_workflow Experimental Workflow for Sulfonamide Synthesis reagents 1. Combine Amine and Base in Anhydrous Solvent cooling 2. Cool Reaction Mixture to 0 °C reagents->cooling addition 3. Slow, Dropwise Addition of Sulfonyl Chloride Solution cooling->addition reaction 4. Stir at Room Temperature & Monitor Progress (TLC/LC-MS) addition->reaction workup 5. Aqueous Workup and Extraction reaction->workup purification 6. Purification by Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield Troubleshooting Logic for Low Reaction Yield start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) start->check_moisture check_stoichiometry Verify Stoichiometry of Reactants and Base check_moisture->check_stoichiometry If anhydrous check_temperature Evaluate Reaction Temperature and Time check_stoichiometry->check_temperature If correct check_amine Assess Amine Reactivity (Nucleophilicity, Steric Hindrance) check_temperature->check_amine If optimal solution Optimized Yield check_amine->solution If addressed

Caption: A logical approach to troubleshooting low reaction yields.

side_reactions Common Side Reaction Pathways sulfonyl_chloride Tert-butyl 4-(chlorosulfonyl) piperazine-1-carboxylate product Desired Sulfonamide sulfonyl_chloride->product + Amine + Base sulfonic_acid Sulfonic Acid (Byproduct) sulfonyl_chloride->sulfonic_acid + Water amine Primary/Secondary Amine water Water (Contaminant) base Base disulfonamide Di-sulfonated Product (Byproduct) product->disulfonamide + Sulfonyl Chloride + Excess Strong Base (if primary amine)

Caption: Key reaction pathways including common side reactions.

Technical Support Center: Reactions of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. The information is designed to help you anticipate and resolve common issues encountered during its reaction with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is a bifunctional molecule. The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The tert-butyloxycarbonyl (Boc) group is a protecting group for the piperazine nitrogen, which is generally stable under the conditions used for the sulfonylation reactions but can be removed under acidic conditions.

Q2: What are the most common side reactions observed when using this reagent?

A2: The most prevalent side reactions include:

  • Di-sulfonylation: Occurs when a primary amine reacts with two molecules of the sulfonyl chloride.[1][2]

  • Hydrolysis: The sulfonyl chloride can react with water to form the corresponding sulfonic acid, which is unreactive towards the intended nucleophile.[2][3]

  • Formation of Disulfides: In reactions with thiols, the formation of symmetrical or unsymmetrical disulfides can be a competing pathway.[1][2][4][5]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more detailed analysis and to identify potential side products, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Monosulfonamide with Primary Amines

Potential Cause: A common issue is the formation of a di-sulfonylated byproduct, where the primary amine is sulfonated twice.[1][2] This occurs because the initially formed monosulfonamide still possesses an acidic proton on the nitrogen, which can be deprotonated by a base to form a nucleophilic anion that reacts with another equivalent of the sulfonyl chloride.

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride.This ensures the sulfonyl chloride is the limiting reagent, minimizing its availability to react with the less nucleophilic monosulfonamide.
Rate of Addition Add the sulfonyl chloride solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes).Slow addition keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[1]
Temperature Perform the reaction at a low temperature (0 °C or below).Lowering the temperature decreases the rate of the di-sulfonylation reaction more significantly than the desired monosulfonylation.[1]
Base Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a stoichiometric amount (1.0-1.1 equivalents).A bulky base is less likely to deprotonate the sterically hindered monosulfonamide. Using an excess of a strong base can promote di-sulfonylation.[6]
Issue 2: Presence of a Highly Polar Impurity in the Reaction Mixture

Potential Cause: This is often due to the hydrolysis of this compound to its corresponding sulfonic acid.[2][3] Sulfonyl chlorides are sensitive to moisture.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reaction Setup Ensure all glassware is thoroughly oven-dried or flame-dried before use.To remove any adsorbed water.
Solvents and Reagents Use anhydrous solvents and ensure all reagents are dry.To minimize the presence of water in the reaction mixture.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent atmospheric moisture from entering the reaction vessel.
Issue 3: Formation of Unexpected Products in Reactions with Thiols

Potential Cause: When reacting with thiols to form thioesters, a common side reaction is the formation of disulfides. This can occur through the oxidation of the starting thiol or via reaction of a thiol with an intermediate sulfenyl chloride.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reaction Conditions Maintain an inert and anhydrous atmosphere.To prevent oxidative coupling of the thiol.
Stoichiometry Use the thiol as the limiting reagent if disulfide formation from the starting thiol is a major issue.To ensure the sulfonyl chloride is in excess to favor the desired reaction.
Workup A reductive workup (e.g., with a mild reducing agent like sodium bisulfite) can sometimes cleave disulfide byproducts.This can simplify purification, but compatibility with the desired product must be considered.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.1 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, 10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for the Synthesis of a Sulfonate Ester from an Alcohol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol) and an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).

  • Addition of Base: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 mmol).

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Sulfonyl Chloride: Add this compound (1.1 mmol) portion-wise or as a solution in the same anhydrous solvent.

  • Reaction: Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

ReactionPathways Reagent This compound DesiredProduct1 Monosulfonamide Reagent->DesiredProduct1 + R-NH2 DesiredProduct2 Sulfonamide Reagent->DesiredProduct2 + R2NH DesiredProduct3 Sulfonate Ester Reagent->DesiredProduct3 + R-OH DesiredProduct4 Thioester Reagent->DesiredProduct4 + R-SH SideProduct2 Sulfonic Acid Reagent->SideProduct2 + H2O PrimaryAmine Primary Amine (R-NH2) SecondaryAmine Secondary Amine (R2NH) Alcohol Alcohol (R-OH) Thiol Thiol (R-SH) SideProduct3 Disulfide Thiol->SideProduct3 Oxidation Water Water (H2O) SideProduct1 Di-sulfonamide DesiredProduct1->SideProduct1 + Reagent (excess base)

Caption: Reaction pathways of this compound with various nucleophiles and common side products.

TroubleshootingFlowchart start Low Yield or Multiple Products check_amine Nucleophile: Primary Amine? start->check_amine di_sulfonylation Di-sulfonylation Suspected check_amine->di_sulfonylation Yes check_polar Highly Polar Byproduct? check_amine->check_polar No solution_amine 1. Use excess amine 2. Slow addition of sulfonyl chloride 3. Lower temperature 4. Use stoichiometric non-nucleophilic base di_sulfonylation->solution_amine hydrolysis Hydrolysis to Sulfonic Acid check_polar->hydrolysis Yes check_thiol Nucleophile: Thiol? check_polar->check_thiol No solution_hydrolysis 1. Use anhydrous solvents/reagents 2. Dry glassware thoroughly 3. Run under inert atmosphere hydrolysis->solution_hydrolysis disulfide_formation Disulfide Formation Suspected check_thiol->disulfide_formation Yes solution_thiol 1. Inert/anhydrous conditions 2. Control stoichiometry 3. Consider reductive workup disulfide_formation->solution_thiol

Caption: Troubleshooting flowchart for side reactions of this compound.

References

Technical Support Center: Purification of Products from Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of sulfonamides derived from this compound.

Issue 1: Oily Product Instead of a Solid

Question: My final product, a sulfonamide, is an oil and will not crystallize. How can I purify it?

Answer:

"Oiling out" is a common issue in the crystallization of organic compounds, including sulfonamides.[1][2] This occurs when the compound separates from the solution at a temperature above its melting point. Here are several strategies to address this:

  • Solvent System Modification:

    • Change Solvent: The choice of solvent is critical.[1] If your current solvent is too good a solvent, the compound may be too soluble to crystallize. Try a solvent in which the compound is less soluble at room temperature but soluble when heated.

    • Solvent/Anti-solvent System: Dissolve your oily product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[1] Gentle warming to redissolve the oil, followed by slow cooling, can induce crystallization. Common anti-solvents include hexanes or water.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.[1]

  • Purification as an Oil:

    • Column Chromatography: If crystallization fails, column chromatography is a reliable method for purifying oils.[3] A typical stationary phase is silica gel, and the mobile phase can be a gradient of ethyl acetate in hexanes.[2][4] The optimal solvent system should be determined by thin-layer chromatography (TLC).

Issue 2: Low Recovery Yield After Purification

Question: I am losing a significant amount of my product during purification. How can I improve my yield?

Answer:

Low recovery can be due to several factors throughout the workup and purification process. Consider the following points to maximize your yield:

  • Workup Procedure:

    • Incomplete Extraction: During aqueous workup, ensure you perform multiple extractions (at least 3x) with an appropriate organic solvent to fully recover your product from the aqueous layer.

    • pH Adjustment: When performing acid-base washes, ensure the pH is adjusted correctly to ensure your product is in the desired layer. For example, if your product is a basic amine, you will need to basify the aqueous layer to a pH > 10 before extracting with an organic solvent.[5]

  • Crystallization:

    • Excess Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor.[6] Use the minimum amount of hot solvent necessary to dissolve your crude product.

    • Incomplete Precipitation: Ensure the solution is thoroughly cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can further increase the yield.[1]

  • Column Chromatography:

    • Improper Solvent System: An inappropriate eluent can lead to poor separation or irreversible adsorption of your product to the stationary phase. Optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.3-0.5 for your desired product.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Issue 3: Presence of Impurities in the Final Product

Question: My purified product still shows impurities by TLC or NMR. What are the likely impurities and how can I remove them?

Answer:

Common impurities in sulfonamide synthesis from this compound include unreacted starting materials and hydrolysis byproducts.

  • Unreacted Amine: If the starting amine is not fully consumed, it will be present in the crude product. Most amines are basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).

  • Hydrolyzed Sulfonyl Chloride: this compound can hydrolyze to the corresponding sulfonic acid, tert-butyl 4-(sulfo)piperazine-1-carboxylate. This acidic byproduct can be removed by washing the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7]

  • Di-sulfonylation: If the starting amine has more than one reactive site, di-sulfonylation can occur. This byproduct may have a similar polarity to the desired product, making separation by simple extraction difficult. Column chromatography with a carefully optimized eluent system is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a reaction between this compound and an amine?

A1: A general workup procedure is as follows:

  • Quench the reaction mixture with water or a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash sequentially with:

    • 1M HCl (to remove unreacted basic amines).

    • Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q2: What are the best solvents for recrystallizing sulfonamides derived from this compound?

A2: The choice of solvent depends on the specific properties of the sulfonamide. However, common solvents for the recrystallization of sulfonamides include ethanol, methanol, and ethyl acetate.[1] A solvent system of hexanes/ethyl acetate or hexanes/acetone can also be effective.[1] It is recommended to test a small amount of the crude product in various solvents to find the optimal one.

Q3: How can I monitor the progress of my reaction and the purity of my product?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor reaction progress and assess purity.[3] A common eluent system for Boc-protected piperazine derivatives is a mixture of hexanes and ethyl acetate. The spots can be visualized under UV light and/or by staining with a suitable reagent such as potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]

Q4: My sulfonamide product is highly water-soluble. How can I purify it?

A4: Purifying highly water-soluble compounds can be challenging. If standard extraction and crystallization methods fail, consider the following:

  • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • Lyophilization (Freeze-Drying): If the compound is stable, dissolving it in water and then freeze-drying can remove the solvent to yield a solid product, which can then be further purified if necessary.

  • Salt Formation: If your product has a basic handle, you can form a salt (e.g., hydrochloride or trifluoroacetate) which may have different solubility properties and be easier to crystallize.

Data Presentation

Table 1: Typical TLC Data for Purification Monitoring

CompoundTypical Rf Value (3:7 Ethyl Acetate/Hexanes)Visualization
Starting Amine (example)0.1 - 0.3UV, Ninhydrin
Desired Sulfonamide Product0.4 - 0.6UV, KMnO₄
Sulfonic Acid ByproductBaseline (0.0)KMnO₄

Note: Rf values are illustrative and can vary depending on the specific amine used and the exact TLC conditions.

Table 2: Illustrative Purification Outcomes

Purification MethodTypical Recovery YieldTypical Purity (by HPLC)
Recrystallization60 - 85%>98%
Column Chromatography50 - 80%>99%

Note: These values are typical and can vary significantly based on the reaction scale, the specific product, and the experimental execution.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Wash) start->workup concentrate Concentrate workup->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_oil Product is an oil is_solid->is_oil No check_purity Check Purity (TLC, NMR, HPLC) recrystallize->check_purity pure_solid Pure Solid Product end End pure_solid->end column_chrom Column Chromatography is_oil->column_chrom column_chrom->check_purity pure_oil Pure Oily Product pure_oil->end is_pure Is it pure? check_purity->is_pure is_pure->crude_product No, re-purify is_pure->pure_solid Yes (Solid) is_pure->pure_oil Yes (Oil) Troubleshooting_Crystallization start Crude product in hot solvent cool Cool the solution start->cool problem What is the issue? cool->problem oiling_out Product oiled out problem->oiling_out Oiling no_crystals No crystals form problem->no_crystals No Precipitation low_yield Low yield problem->low_yield Low Recovery solution1 Re-heat and add more 'good' solvent or change to a different solvent system oiling_out->solution1 solution2 Scratch flask with glass rod or add a seed crystal oiling_out->solution2 no_crystals->solution2 solution3 Concentrate solution to remove excess solvent and re-cool no_crystals->solution3 low_yield->solution3 solution4 Ensure complete cooling (use ice bath) low_yield->solution4

References

Technical Support Center: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] A significant hazard is its reactivity with water, which liberates toxic gas.[1] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: How should I properly store this reagent?

A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be kept away from water, moisture, strong acids, strong bases, and strong oxidizing agents.[3] Storing it under an inert atmosphere is also recommended.[3]

Q3: What are the common solvents for reactions involving this reagent?

Q4: What is the stability of the Boc protecting group during sulfonylation reactions?

A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the basic or neutral conditions typically used for sulfonylation reactions. However, it is highly sensitive to acidic conditions and will be cleaved. Therefore, it is critical to avoid acidic reagents and conditions if the Boc group needs to remain intact.

Troubleshooting Guides

Low or No Product Yield

Problem: My reaction has resulted in a low yield or no desired sulfonamide product.

Possible Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture, which can lead to its hydrolysis into the corresponding sulfonic acid, rendering it unreactive for the desired sulfonylation.[5]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[5]

  • Poor Quality of the Reagent: The reagent may have degraded during storage.

    • Solution: Use a fresh bottle of the reagent or re-purify the existing stock if possible.

  • Inadequate Base: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl), which must be neutralized by a base. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, potentially leading to the cleavage of the Boc group and other side reactions.

    • Solution: Use at least one equivalent of a non-nucleophilic base such as triethylamine or pyridine. For less nucleophilic amines, a stronger base might be required.

  • Steric Hindrance: The amine substrate may be sterically hindered, slowing down the reaction rate.

    • Solution: Increase the reaction temperature or prolong the reaction time. The use of a less hindered base could also be beneficial.

Formation of Multiple Products

Problem: My reaction mixture shows multiple spots on TLC, indicating the formation of side products.

Possible Causes & Solutions:

  • Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product.

    • Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to the amine solution to maintain a high concentration of the amine relative to the sulfonyl chloride throughout the addition.[5]

  • Cleavage of the Boc Group: As mentioned, acidic conditions generated during the reaction can lead to the removal of the Boc protecting group. The newly exposed secondary amine of the piperazine ring can then react with another molecule of the sulfonyl chloride, leading to oligomerization or other side products.

    • Solution: Ensure an adequate amount of base is present throughout the reaction to neutralize the generated HCl. Monitor the pH of the reaction if possible.

  • Reaction with Solvent: Some solvents can react with sulfonyl chlorides. For example, acetonitrile can react with some sulfonyl chlorides under certain conditions.

    • Solution: If side products are suspected to arise from reaction with the solvent, consider switching to a more inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈ClNO₄S
Molecular Weight 283.77 g/mol [2]
Appearance White to off-white solid
Melting Point Not readily available
Boiling Point Not readily available
Solubility (Qualitative) Soluble in dichloromethane, chloroform, THF, ethyl acetate, acetonitrile.[4]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

G Troubleshooting Workflow for Low Product Yield start Low or No Product Yield check_reagent Check Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_reagent->check_conditions No use_fresh Use Fresh/Purified Reagent check_reagent->use_fresh Yes hydrolysis Suspect Hydrolysis? check_conditions->hydrolysis base_issue Base Inadequate? hydrolysis->base_issue No dry_reagents Use Anhydrous Solvents/Reagents Run under Inert Atmosphere hydrolysis->dry_reagents Yes steric_hindrance Steric Hindrance? base_issue->steric_hindrance No adjust_base Use Stronger or More Base base_issue->adjust_base Yes modify_conditions Increase Temperature or Reaction Time steric_hindrance->modify_conditions Yes

Caption: Troubleshooting workflow for low product yield.

G Experimental Workflow for Sulfonamide Synthesis setup Setup Dry Glassware under Inert Atmosphere amine_solution Dissolve Amine and Base in Anhydrous Solvent setup->amine_solution cool Cool to 0 °C amine_solution->cool addition Slow Dropwise Addition of Sulfonyl Chloride cool->addition sulfonyl_chloride_solution Dissolve Sulfonyl Chloride in Anhydrous Solvent sulfonyl_chloride_solution->addition reaction Stir at Room Temperature (Monitor Progress) addition->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Purification by Column Chromatography workup->purification

Caption: Experimental workflow for sulfonamide synthesis.

References

Stability of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in various solvents. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive compound, primarily due to the presence of the sulfonyl chloride group. It is highly sensitive to moisture and protic solvents, which can lead to rapid degradation. Proper handling and storage are crucial to maintain its integrity. The material should be stored in a dry place within a tightly sealed container to prevent exposure to atmospheric moisture.

Q2: Which solvents are incompatible with this compound?

A2: Protic solvents are generally incompatible with this compound as they can react with the sulfonyl chloride moiety. This includes water, alcohols (e.g., methanol, ethanol), and to a lesser extent, primary and secondary amines. Contact with water can lead to hydrolysis, liberating toxic gas and causing severe skin burns and eye damage.[1]

Q3: What are the recommended solvents for working with this compound?

A3: Anhydrous aprotic solvents are recommended for reactions and handling. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). It is critical to use solvents with very low water content to prevent degradation of the starting material.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway in the presence of water is hydrolysis, which converts the sulfonyl chloride to the corresponding sulfonic acid. In the presence of alcohols, it will form sulfonate esters. These side products can complicate your reaction and purification steps.

Q5: How should I handle and store this compound?

A5: Due to its sensitivity to moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible. It should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest temperatures below 15°C.[2] Always refer to the supplier's specific storage recommendations. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no reactivity in a reaction Degradation of the starting material due to improper storage or handling.Confirm the purity of the this compound using a suitable analytical method (e.g., ¹H NMR or LC-MS) before use. Ensure all solvents and reagents are anhydrous.
Formation of unexpected byproducts Reaction with residual water or other nucleophilic impurities in the reaction mixture.Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere.
Inconsistent reaction yields Variable purity of the starting material or inconsistent reaction conditions.Standardize the handling and reaction setup. Always use anhydrous solvents and perform reactions under an inert atmosphere. Qualify new batches of the reagent before use in large-scale experiments.
Solid material appears clumpy or discolored Exposure to moisture during storage.Discard the material if significant degradation is suspected. For future prevention, store in a desiccator or glovebox.

Experimental Protocols

General Protocol for Assessing Stability in a Specific Solvent

This protocol outlines a general method for determining the stability of this compound in a solvent of interest.

Objective: To quantify the degradation of this compound over time in a given solvent.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., DCM, ACN, THF)

  • Internal standard (a stable, non-reactive compound)

  • HPLC-grade solvents for the mobile phase

  • Vials with septa

  • Inert gas (nitrogen or argon)

Procedure:

  • Solution Preparation:

    • Under an inert atmosphere, prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Add a known concentration of an internal standard.

  • Time-Point Sampling:

    • Aliquot the solution into several sealed vials.

    • Store the vials under the desired temperature conditions.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials for analysis.

  • Sample Analysis:

    • Dilute the aliquot with a suitable solvent to a concentration appropriate for the analytical method.

    • Analyze the sample by HPLC with a suitable detector (e.g., UV-Vis or MS).

  • Data Analysis:

    • Determine the peak area of this compound and the internal standard at each time point.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Summary of Potential Solvent Compatibility
Solvent Class Examples Compatibility Notes
Protic Solvents Water, Methanol, EthanolIncompatible Reacts to form sulfonic acids or sulfonate esters.
Aprotic Polar Solvents Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)Generally Compatible (Anhydrous) Must be anhydrous. Stability may vary. A stability study is recommended.
Aprotic Nonpolar Solvents Hexanes, TolueneGenerally Compatible (Anhydrous) Solubility may be limited. Must be anhydrous.

Visual Guides

DegradationPathway This compound This compound H2O H2O This compound->H2O Sulfonic_Acid_Product Tert-butyl 4-(sulfonic acid)piperazine-1-carboxylate This compound->Sulfonic_Acid_Product Hydrolysis HCl HCl Sulfonic_Acid_Product->HCl

Caption: Hydrolysis degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare stock solution in anhydrous solvent with internal standard aliquot Aliquot into sealed vials prep_solution->aliquot store Store at desired temperature aliquot->store sample Sample at time points (0, 1, 2, 4, 8, 24h) store->sample analyze Analyze by HPLC sample->analyze calculate Calculate peak area ratios analyze->calculate plot Plot % remaining vs. time calculate->plot

Caption: General workflow for a solvent stability study.

References

How to avoid dimerization of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate while avoiding common experimental pitfalls, such as dimerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent commonly used in medicinal chemistry and organic synthesis. Its primary application is as a building block for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reaction at the sulfonyl chloride.

Q2: What are the main storage and handling precautions for this reagent?

A2: This compound is sensitive to moisture and should be handled under anhydrous conditions. Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere such as argon or nitrogen.[1] Avoid contact with water, as it can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[2][3] It is also corrosive and can cause severe skin burns and eye damage.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][6]

Q3: What is dimerization and why does it occur with this reagent?

A3: Dimerization refers to a side reaction where two molecules of this compound react with each other. This typically occurs when the nucleophilic piperazine nitrogen of one molecule attacks the electrophilic sulfonyl chloride of another molecule, forming a sulfonamide dimer. This unwanted reaction competes with the desired reaction with your target nucleophile and reduces the yield of the intended product.

Q4: How can I confirm if dimerization has occurred in my reaction?

A4: The presence of a dimer can be identified by analyzing the crude reaction mixture using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The dimer will have approximately double the mass of the starting material and will exhibit a different retention factor (Rf) on a TLC plate compared to the starting material and the desired product.

Troubleshooting Guide: Dimerization and Other Side Reactions

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired product and a significant amount of a higher molecular weight byproduct (dimer). The rate of dimerization is competitive with the rate of the desired reaction.Optimize Reaction Conditions: - Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -30 °C) to slow down the rate of both reactions, often favoring the desired pathway.[7] - Concentration: Use a more dilute solution to decrease the probability of two reagent molecules colliding. - Order of Addition: Add the sulfonyl chloride solution dropwise to a solution of your nucleophile.[7] This maintains a low concentration of the sulfonyl chloride and a relative excess of the desired nucleophile, favoring the intended reaction.
Formation of a sulfonic acid byproduct. The sulfonyl chloride has hydrolyzed due to the presence of water.Ensure Anhydrous Conditions: - Use anhydrous solvents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (nitrogen or argon). - Use freshly opened or properly stored anhydrous reagents.[2]
No reaction or very slow reaction. The nucleophile is not sufficiently reactive, or the reaction conditions are not optimal.Increase Reactivity: - Add a Base: For amine nucleophiles, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct and drive the reaction forward. - Increase Temperature: If low temperature is not critical for selectivity, gradually increasing the temperature may be necessary for less reactive nucleophiles. Monitor for side product formation. - Solvent Choice: Use a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to dissolve the reactants effectively.
Multiple unidentified spots on TLC. Complex side reactions or decomposition of starting materials or products.Re-evaluate the Reaction Protocol: - Purity of Reagents: Ensure the purity of your starting materials. - Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to decomposition. - Protective Groups: Ensure that other functional groups in your nucleophile are compatible with the reaction conditions or are appropriately protected.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

  • Reaction Setup:

    • Dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of the Sulfonyl Chloride:

    • In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and then gradually warm to room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Visualizing the Problem and Solution

The following diagram illustrates the competing reaction pathways and the key factors to control to favor the desired product over the unwanted dimer.

Dimerization_Prevention cluster_conditions Reaction Conditions Reagent Tert-butyl 4-(chlorosulfonyl) piperazine-1-carboxylate Product Desired Sulfonamide Product Reagent->Product Desired Reaction Dimer Unwanted Dimer Reagent->Dimer Dimerization (Self-Reaction) Nucleophile Target Nucleophile (e.g., Primary/Secondary Amine) Nucleophile->Product Desired Reaction LowTemp Low Temperature LowTemp->Product Favors LowTemp->Dimer Inhibits Dilution High Dilution Dilution->Product Favors Dilution->Dimer Inhibits SlowAddition Slow Addition of Reagent SlowAddition->Product Favors SlowAddition->Dimer Inhibits InertAtmosphere Inert Atmosphere InertAtmosphere->Product Prevents Hydrolysis

Caption: Logical workflow for minimizing dimerization.

References

Removing unreacted Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate from product

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing unreacted Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate from your reaction mixture.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of sulfonamide products synthesized using this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my product?

A1: Unreacted this compound is a reactive electrophile that can interfere with subsequent synthetic steps. Its presence can lead to the formation of undesired byproducts, complicating purification and potentially compromising the purity and safety of your final compound.[1] Furthermore, its polarity can be similar to that of the desired sulfonamide product, making separation by standard chromatography challenging.[1]

Q2: What are the common methods for removing unreacted this compound?

A2: The most effective strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a more easily separable derivative.[1][2] Common methods include:

  • Aqueous Workup: Reacting the excess sulfonyl chloride with water or an aqueous basic solution to form the corresponding sulfonic acid, which is typically water-soluble and can be removed by liquid-liquid extraction.[2]

  • Amine Quenching: Adding a simple amine (e.g., piperidine, morpholine) to the reaction mixture to form a sulfonamide that has a different polarity from the desired product, facilitating separation by chromatography or extraction.[1]

  • Scavenger Resins: Utilizing polymer-bound amines or other nucleophiles that react with and sequester the unreacted sulfonyl chloride. The resin is then easily removed by filtration.[1][2]

  • Chromatographic Separation: Direct purification of the product using column chromatography, though this can be challenging if the polarities of the starting material and product are similar.[1]

Q3: How do I choose the best removal method for my specific experiment?

A3: The optimal method depends on the stability of your desired product and its physical properties.

  • Product Stability: If your product is sensitive to acidic or basic conditions, you should avoid quenching with strong acids or bases. For base-sensitive compounds, quenching with a simple amine in a non-aqueous solvent is a good alternative.[1]

  • Polarity of Your Product: If your product is non-polar, converting the unreacted sulfonyl chloride to a highly polar sulfonic acid or sulfonamide will make the separation easier. Conversely, if your product is very polar, a less polar quenching agent might be preferable.

Troubleshooting Guides

Issue 1: My product co-elutes with the unreacted starting material during column chromatography.

  • Possible Cause: The polarity of your desired sulfonamide product is very similar to that of this compound.

  • Solution 1: Quench Before Chromatography. Before attempting chromatographic purification, quench the excess sulfonyl chloride using one of the methods described above. This will change its chemical structure and polarity, making separation easier.[1]

  • Solution 2: Optimize Chromatography Conditions. If quenching is not a viable option, carefully optimize your chromatography solvent system. A less polar eluent might improve the separation. Experiment with different solvent mixtures and gradients.[1]

Issue 2: My desired product is degrading during the aqueous workup.

  • Possible Cause: Your product may be unstable under the acidic or basic conditions of the aqueous quench. For example, the Boc protecting group can be labile in strong acid.

  • Solution 1: Use a Milder Quenching Agent. Instead of a strong acid or base, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which is a weaker base.[2]

  • Solution 2: Non-Aqueous Quenching. Quench the reaction with a simple amine in an organic solvent. The resulting sulfonamide can then be removed by chromatography.[1]

  • Solution 3: Use a Scavenger Resin. Scavenger resins provide a neutral method for removing the excess sulfonyl chloride by filtration, avoiding harsh pH conditions.[1]

Issue 3: The quenching reaction is slow or incomplete.

  • Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or poor mixing.

  • Solution 1: Increase the Excess of Quenching Agent. Ensure you are using a sufficient molar excess of the quenching agent to drive the reaction to completion.[1]

  • Solution 2: Adjust the Temperature. While quenching is often done at low temperatures to control exotherms, allowing the mixture to warm to room temperature may be necessary for the reaction to go to completion. Monitor the reaction by TLC.

  • Solution 3: Ensure Vigorous Stirring. Good mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous solution), to ensure the reactants are in contact.[1]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
This compoundC₁₀H₁₈ClNO₄S283.77[3]369.5 ± 31.01.8[3]
Tert-butyl 4-(sulfonic acid)piperazine-1-carboxylateC₁₀H₁₉NO₆S281.33N/AN/A
Product (Generic Sulfonamide)VariesVariesVariesVaries

Experimental Protocols

Protocol 1: Aqueous Quenching with Sodium Bicarbonate

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Caution: This may cause gas evolution (CO₂).

  • Continue stirring for 15-30 minutes at room temperature.[1]

  • Monitor the disappearance of the starting sulfonyl chloride by Thin Layer Chromatography (TLC).

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer one or two more times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[2]

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching with a Simple Amine (e.g., Piperidine)

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Add a slight excess (1.1-1.5 equivalents) of a simple secondary amine like piperidine or morpholine to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting crude product, now containing your desired sulfonamide and the sulfonamide byproduct, can be purified by column chromatography. The difference in polarity between the two sulfonamides should allow for separation.

Protocol 3: Removal using a Scavenger Resin

  • To the reaction mixture, add a scavenger resin with a nucleophilic functional group (e.g., an amine-functionalized resin) in a quantity sufficient to react with the excess sulfonyl chloride.

  • Stir the suspension at room temperature. The required time will depend on the specific resin and reaction conditions (typically a few hours to overnight).[1]

  • Monitor the disappearance of the sulfonyl chloride by TLC.[1]

  • Once the reaction is complete, filter the mixture to remove the resin.[1]

  • Wash the resin with a suitable organic solvent.[1]

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted starting material.[1]

Visualizations

Quenching_Workflow RM Reaction Mixture (Product + Unreacted SM) Quench Quenching Step RM->Quench Add Quenching Agent Workup Workup/ Purification Quench->Workup Reaction Complete Product Pure Product Workup->Product

Caption: General workflow for removing unreacted starting material.

Quenching_Reactions cluster_0 Quenching Pathways SM Tert-butyl 4-(chlorosulfonyl)- piperazine-1-carboxylate (Unreacted SM) H2O H₂O / Base SM->H2O Amine R₂NH (Amine) SM->Amine Resin Scavenger Resin SM->Resin SulfonicAcid Sulfonic Acid Derivative (Water Soluble) H2O->SulfonicAcid Hydrolysis Sulfonamide Sulfonamide Byproduct (Different Polarity) Amine->Sulfonamide Amination BoundSM Resin-Bound SM (Solid) Resin->BoundSM Sequestration

Caption: Chemical transformations during different quenching procedures.

References

Technical Support Center: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting procedures and frequently asked questions for the reaction workup of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the synthesis of sulfonamide derivatives from this starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during the workup of reactions involving this compound? A1: The most critical factor is the exclusion of excess water. The chlorosulfonyl group is highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride into the corresponding sulfonic acid.[1] This byproduct can complicate purification and lower the yield of the desired sulfonamide. Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere is crucial.[1]

Q2: What are the expected byproducts in this reaction, and how can they be identified? A2: The primary byproduct is the sulfonic acid resulting from hydrolysis of the starting material. Another potential side product is a di-sulfonated species if the reacting amine has more than one reactive site. These byproducts can typically be identified by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture.

Q3: How can I effectively monitor the reaction's progress before beginning the workup? A3: The reaction progress should be monitored using techniques like TLC or LC-MS to ensure the starting material has been consumed.[1] This prevents premature quenching of the reaction, which can lead to low yields and a more complex mixture to purify.

Q4: Is this compound a hazardous chemical? A4: Yes. Analogs like tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate are classified as causing severe skin burns and eye damage.[2][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup.

Q5: I am observing a very low yield of my desired sulfonamide product. What are the potential causes and solutions? A5: Low yields can stem from several factors. Refer to the table below for a systematic approach to troubleshooting.[1]

Potential Cause Recommended Solution
Incomplete Reaction Before workup, confirm the consumption of starting materials using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the amine nucleophile.[1]
Hydrolysis of Sulfonyl Chloride Ensure all glassware is thoroughly dried and the reaction is performed using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1]
Product Degradation Some sulfonamides can be unstable. Ensure the workup procedure is not exposing the product to harsh conditions like high temperatures or strong acids/bases for prolonged periods.[1]
Product Loss During Extraction The product may have some water solubility. Perform multiple extractions (3-4 times) with a suitable organic solvent. Check and adjust the pH of the aqueous layer to ensure the product is in its neutral form to maximize partitioning into the organic layer.

Q6: An insoluble white precipitate or an unmanageable emulsion formed during the aqueous workup. How should I proceed? A6: This is a common issue in reaction workups.

  • Precipitate: The solid could be your product, unreacted starting material, or inorganic salts. Try diluting the mixture with more of the organic and aqueous solvents. If the solid persists, it can be isolated by filtration. The solid and the filtrate should then be analyzed separately.

  • Emulsion: Emulsions often form when the densities of the organic and aqueous layers are similar or when surfactants are present. To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. In some cases, allowing the mixture to stand for an extended period or gentle swirling can also help.

Q7: My final product is difficult to purify. What purification strategies are most effective? A7: If standard extraction and washing procedures are insufficient, consider the following:

  • Acid/Base Wash: If unreacted amine is present, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the amine into the aqueous layer. If the sulfonic acid byproduct is the main impurity, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove it.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A typical eluent system for sulfonamides is a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add cold water or a dilute aqueous acid (e.g., 1 M HCl) to quench any remaining reactive species.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water and then with brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Common Extraction Solvents Density (g/mL) Notes
Dichloromethane (DCM) 1.33Forms the bottom layer when mixed with water. Good for many organic compounds.
Ethyl Acetate (EtOAc) 0.90Forms the top layer. Less toxic than DCM but can be partially soluble in water.
Diethyl Ether (Et₂O) 0.71Forms the top layer. Highly volatile and flammable.

Visualizations

G Reaction Workup Workflow cluster_reaction Reaction cluster_workup Workup Procedure cluster_product Result A Completed Reaction Mixture B 1. Quench (e.g., with cold water) A->B C 2. Extraction (e.g., EtOAc) B->C D 3. Wash Organic Layer (Water, Brine) C->D E 4. Dry Organic Layer (e.g., Na2SO4) D->E F 5. Concentrate (Rotary Evaporator) E->F G Crude Product F->G G Troubleshooting Logic for Low Yield Start Problem: Low Product Yield Cause1 Cause: Incomplete Reaction? Start->Cause1 Cause2 Cause: Sulfonyl Chloride Hydrolysis? Start->Cause2 Cause3 Cause: Product Loss During Workup? Start->Cause3 Solution1 Solution: Monitor via TLC/LC-MS. Extend reaction time. Cause1->Solution1 Solution2 Solution: Use anhydrous solvents. Work under inert gas. Cause2->Solution2 Solution3 Solution: Perform multiple extractions. Adjust pH before extraction. Cause3->Solution3

References

Navigating Solubility Challenges with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal solubility of reagents is paramount for successful and reproducible experimental outcomes. Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a key building block in medicinal chemistry, can present solubility challenges that may impede reaction kinetics and product purity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the dissolution of this compound.

Troubleshooting Guide

Low or slow dissolution of this compound can often be resolved by systematically evaluating and adjusting solvent choice, temperature, and mixing techniques. The following guide provides a structured approach to overcoming these issues.

Issue 1: Poor Solubility in a Chosen Solvent

Initial Observation: The compound fails to dissolve completely, or a significant amount of solid material remains suspended after agitation.

Troubleshooting Steps:

  • Solvent Selection: The polarity of the solvent plays a crucial role. Based on the structure of this compound, which contains both polar (sulfonyl chloride, carbamate) and non-polar (tert-butyl, piperazine ring) moieties, a solvent of intermediate to high polarity is generally recommended.

    • Recommended Solvents: Aprotic polar solvents are often the first choice due to their ability to solvate the compound without reacting with the sensitive sulfonyl chloride group.

    • Alternative Solvents: Chlorinated solvents can also be effective.

    • Use of Co-solvents: If solubility in a single solvent is insufficient, employing a co-solvent system can be beneficial. For instance, adding a small amount of a highly polar aprotic solvent to a less polar one can significantly enhance solubility.

  • Temperature Adjustment: For many compounds, solubility increases with temperature.

    • Gentle Warming: Carefully warm the solvent-solute mixture. It is crucial to monitor the temperature closely to avoid potential degradation of the sulfonyl chloride. A temperature range of 30-50°C is a reasonable starting point.

    • Caution: Avoid excessive heat, as it can accelerate the hydrolysis of the sulfonyl chloride, especially in the presence of trace moisture.

  • Mechanical Agitation: Adequate mixing is essential to break down solid aggregates and facilitate dissolution.

    • Vigorous Stirring: Ensure the mixture is being stirred vigorously.

    • Sonication: Using an ultrasonic bath can be highly effective in breaking up stubborn particles and accelerating the dissolution process.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

Based on the chemical structure and general solubility principles for sulfonyl chlorides, the following solvents are recommended as a starting point. It is crucial to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group.

Solvent CategoryRecommended SolventsRationale
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High polarity effectively solvates the polar functional groups of the molecule.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood balance of polarity to dissolve the compound. DCM is a common choice for reactions involving sulfonyl chlorides.
Ethers Tetrahydrofuran (THF)Moderate polarity and generally good solvating properties for a range of organic compounds.
Nitriles Acetonitrile (MeCN)A polar aprotic solvent that can be a suitable alternative to DMF or DMSO, particularly if those solvents interfere with the reaction.

Q2: My compound precipitated out of solution during the reaction. What could be the cause and how can I fix it?

Precipitation during a reaction can be attributed to several factors:

  • Change in Solvent Polarity: The addition of a less polar reagent or the formation of a less soluble product can cause the starting material or product to precipitate.

    • Solution: Consider using a more polar solvent system or a co-solvent to maintain solubility throughout the reaction.

  • Temperature Fluctuation: If the reaction was initiated at an elevated temperature to achieve dissolution, a drop in temperature could lead to precipitation.

    • Solution: Maintain a constant, slightly elevated temperature throughout the reaction.

  • Reaction Byproduct Formation: The formation of an insoluble salt as a byproduct can sometimes lead to co-precipitation.

    • Solution: Analyze the precipitate to identify its composition. If it is a salt, adjusting the reaction conditions (e.g., using a different base) may prevent its formation.

Q3: Can I use protic solvents like alcohols or water?

It is strongly advised to avoid protic solvents such as water, methanol, or ethanol. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by these solvents, leading to hydrolysis or solvolysis and the formation of the corresponding sulfonic acid or sulfonate ester. This will consume your starting material and introduce impurities. Always use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Q4: How does temperature affect the stability of this compound in solution?

While moderate heating can improve solubility, elevated temperatures can also accelerate the rate of degradation, particularly hydrolysis. It is a trade-off between enhancing solubility and maintaining the integrity of the compound. It is recommended to use the lowest temperature necessary to achieve a homogenous solution. For prolonged reactions, it is best to conduct them at or near room temperature if solubility permits.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • To a dry flask under an inert atmosphere (nitrogen or argon), add the desired amount of this compound.

  • Add the appropriate volume of anhydrous solvent (e.g., DCM, DMF, or THF).

  • Stir the mixture vigorously at room temperature for 10-15 minutes.

  • If the compound has not fully dissolved, proceed to Protocol 2.

Protocol 2: Improving Solubility with Gentle Heating and Sonication
  • Follow steps 1-3 of the Standard Dissolution Procedure.

  • If undissolved solids remain, place the flask in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the mixture to 30-40°C with continuous stirring.

  • Monitor the solution for clarity. Once the solid is dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Visualizing Experimental Workflows

To aid in troubleshooting and experimental planning, the following diagrams illustrate the logical flow for addressing solubility issues.

Caption: Troubleshooting workflow for dissolving the compound.

cluster_issue cluster_causes cluster_solutions precipitation Precipitation During Reaction polarity_change Change in Solvent Polarity precipitation->polarity_change temp_drop Temperature Decrease precipitation->temp_drop byproduct Insoluble Byproduct Formation precipitation->byproduct use_cosolvent Use a Co-solvent System polarity_change->use_cosolvent maintain_temp Maintain Constant Temperature temp_drop->maintain_temp change_reagents Modify Reagents (e.g., Base) byproduct->change_reagents

Caption: Troubleshooting guide for in-reaction precipitation.

Technical Support Center: Monitoring Reactions of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and monitoring of reactions involving Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions with this compound?

A1: The progress of reactions involving this compound, typically the formation of sulfonamides by reacting it with primary or secondary amines, can be effectively monitored using several analytical techniques.[1][2][3] The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and straightforward method to qualitatively track your reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the amine and this compound and the appearance of the new, typically more polar, sulfonamide product spot. A suitable solvent system must be chosen to achieve good separation of these spots. Visualization can be done under UV light and/or by staining with an appropriate reagent like potassium permanganate or iodine.[8]

Q3: When is it appropriate to use HPLC or LC-MS for reaction monitoring?

A3: HPLC and LC-MS are ideal for more quantitative and detailed reaction monitoring.[5][9] These techniques are particularly useful when:

  • You need to determine the exact percentage of starting material consumed and product formed.

  • The reaction is complex, and you suspect the formation of side products or intermediates. LC-MS is especially powerful for identifying these unknown species by their mass-to-charge ratio.[5]

  • You are optimizing reaction conditions and need precise data to compare different experiments.

Q4: Can NMR spectroscopy be used for real-time reaction monitoring?

A4: Yes, NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time.[7][10][11] By acquiring spectra at regular intervals, you can observe the decrease in the intensity of signals corresponding to the starting materials and the increase of signals for the product.[4][7] This method provides detailed structural information and can help in understanding the reaction kinetics.[7][11]

Q5: What are the main challenges in working with this compound?

A5: The primary challenge is its sensitivity to moisture.[12] The chlorosulfonyl group is highly electrophilic and can be readily hydrolyzed by water to the corresponding sulfonic acid, which is unreactive towards amines under standard conditions.[12] Therefore, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Reaction is not proceeding or is very slow (checked by TLC/HPLC) 1. Hydrolysis of this compound: The sulfonyl chloride is sensitive to moisture.[12] 2. Low reactivity of the amine: Sterically hindered or electron-deficient amines may react slowly. 3. Insufficient base: The reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic. 4. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[12]1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality reagents.[12] Run the reaction under an inert atmosphere. 2. Consider gentle heating of the reaction mixture.[12] If the amine is particularly unreactive, a more forcing set of conditions or a different synthetic route may be necessary. 3. Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like triethylamine or diisopropylethylamine.[12] 4. Gradually increase the reaction temperature and monitor the progress.
Multiple spots on TLC, or multiple peaks in HPLC/LC-MS 1. Formation of side products: This could be due to various reasons, including the presence of impurities in the starting materials or undesired side reactions. 2. Decomposition of starting materials or product: The Boc protecting group can be sensitive to acidic conditions.1. Purify the starting materials before use. Analyze the side products by LC-MS to understand their structure and formation mechanism. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. 2. Ensure the reaction conditions are not too harsh. If acidic conditions are generated, ensure they are adequately neutralized by the base.
Low yield of the desired sulfonamide product 1. Incomplete reaction: The reaction may not have been allowed to run to completion. 2. Hydrolysis of the sulfonyl chloride: As mentioned, moisture is detrimental.[12] 3. Product loss during work-up and purification: The product may have some solubility in the aqueous phase during extraction, or it may be lost during chromatographic purification.1. Monitor the reaction until the limiting reagent is consumed. 2. Re-check all sources of moisture in the reaction setup.[12] 3. Optimize the work-up procedure. For example, saturate the aqueous phase with salt to reduce the solubility of the product. Use an appropriate stationary and mobile phase for chromatography to ensure good separation and recovery.
Difficulty in purifying the product 1. Co-elution with starting materials or byproducts: The polarity of the product might be very similar to that of a starting material or a byproduct. 2. Product is unstable on silica gel: Some compounds can decompose on silica gel.1. Try different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina, C18). Recrystallization might also be a viable purification method. 2. If instability on silica is suspected, consider alternative purification methods like preparative HPLC or recrystallization.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Preparation:

    • Prepare a TLC developing chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The optimal ratio will depend on the polarity of the reactants and product.

    • Cut a silica gel TLC plate to the desired size.

  • Spotting:

    • Using a capillary tube, spot a small amount of your starting amine solution, the this compound solution, and a co-spot (both starting materials in the same spot) on the baseline of the TLC plate.

    • At regular time intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate.

  • Development and Visualization:

    • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

    • Once the solvent front is close to the top, remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp. Circle the visible spots.

    • If necessary, further visualize the plate using a staining solution (e.g., potassium permanganate or iodine).

  • Analysis:

    • Compare the spots of the reaction mixture to the starting material spots. The disappearance of the starting material spots and the appearance of a new spot indicate the progress of the reaction.

Protocol 2: Quantitative Monitoring by HPLC
  • Sample Preparation:

    • At specified time points, withdraw a precise volume (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction in the aliquot by adding it to a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and dilute the sample.

    • Filter the sample through a syringe filter (0.22 or 0.45 µm) into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or trifluoroacetic acid) to achieve good separation of the starting materials and the product.

    • Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product.

    • By creating a calibration curve with standards of known concentrations, you can determine the concentration of each component in the reaction mixture at different time points and thus calculate the reaction conversion.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome start Start Reaction: Amine + this compound + Base in Anhydrous Solvent take_aliquot Take Aliquot at Time (t) start->take_aliquot tlc TLC Analysis take_aliquot->tlc Qualitative Check hplc HPLC/LC-MS Analysis take_aliquot->hplc Quantitative Check nmr NMR Analysis take_aliquot->nmr Structural Check is_complete Reaction Complete? tlc->is_complete hplc->is_complete nmr->is_complete workup Proceed to Work-up and Purification is_complete->workup Yes continue_reaction Continue Reaction and Monitoring is_complete->continue_reaction No continue_reaction->take_aliquot After Time (Δt)

Caption: Workflow for monitoring reactions involving this compound.

Troubleshooting_Decision_Tree start Low or No Product Formation check_reagents Check Reagent Quality & Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok Verified Anhydrous, Pure, Inert Atm. reagents_ok->check_reagents No (Replace/Purify Reagents, Ensure Dry Conditions) increase_temp Increase Temperature/Time reagents_ok->increase_temp Yes check_side_products Analyze for Side Products (LC-MS) increase_temp->check_side_products

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides, a scaffold of immense importance in medicinal chemistry. This guide provides an objective comparison of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate with other commonly employed sulfonylating agents, supported by experimental data and detailed protocols.

The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents. The reactivity and structural features of the sulfonylating agent used to introduce this moiety can significantly impact reaction efficiency, substrate scope, and the physicochemical properties of the final product. Here, we compare the performance of this compound against established agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2,4-dinitrobenzenesulfonyl chloride, and dansyl chloride.

Reactivity and Structural Considerations

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by an amine.

  • This compound : This reagent incorporates a piperazine ring, which is a common motif in pharmacologically active compounds. The Boc-protecting group offers a handle for further synthetic manipulations. The electron-donating nature of the piperazine nitrogen may slightly attenuate the reactivity of the sulfonyl chloride compared to aromatic sulfonyl chlorides bearing strongly electron-withdrawing groups.

  • p-Toluenesulfonyl chloride (TsCl) and Methanesulfonyl chloride (MsCl) : These are two of the most widely used sulfonylating agents. TsCl, an aromatic sulfonyl chloride, and MsCl, an aliphatic sulfonyl chloride, are workhorse reagents for the formation of sulfonamides and sulfonates. Their reactivity is well-established, providing a good benchmark for comparison.

  • 2,4-Dinitrobenzenesulfonyl chloride : The two nitro groups on the aromatic ring are potent electron-withdrawing groups, making this reagent highly reactive. This high reactivity can be advantageous for sulfonylation of weakly nucleophilic amines but may lead to side reactions with sensitive substrates.

  • Dansyl chloride : This reagent is primarily used for the fluorescent labeling of primary and secondary amines, such as amino acids, for analytical purposes.[1][2] Its reactivity is sufficient for this purpose, but it is not typically employed for the synthesis of therapeutic sulfonamides on a preparative scale.

Quantitative Comparison of Sulfonylation Reactions

The following tables summarize the reaction conditions and yields for the synthesis of sulfonamides using various sulfonylating agents with different amine substrates. This data has been compiled from various literature sources to provide a comparative overview.

Table 1: Sulfonylation of 1-Benzhydryl-piperazine

Sulfonylating AgentProductYield (%)Reference
4-Nitrobenzenesulfonyl chloride1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine75[3]
4-Chlorobenzenesulfonyl chloride1-Benzhydryl-4-(4-chlorophenyl)sulfonylpiperazine76[3]
4-tert-Butylbenzenesulfonyl chloride1-Benzhydryl-4-(4-tert-butylphenyl)sulfonylpiperazine90[3]

Table 2: Sulfonylation of 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)

Sulfonylating AgentProductYield (%)Reference
Methanesulfonyl chloride1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine93[4]
Benzenesulfonyl chloride1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine95[4]
Benzylsulfonyl chloride1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazineNot Specified[4]

Experimental Protocols

Detailed methodologies for key sulfonylation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of Piperazine Sulfonamides

This protocol is adapted from the synthesis of 1-benzhydryl-piperazine sulfonamide derivatives.[3]

Materials:

  • 1-Benzhydryl-piperazine

  • Substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, 4-tert-butylbenzenesulfonyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolve 1-benzhydryl-piperazine (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzenesulfonyl chloride (1.0 eq) in the anhydrous solvent to the cooled mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine[4]

Materials:

  • 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)

  • Methanesulfonyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine

  • Diluted hydrochloric acid

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of trimetazidine (1 mmol) in dichloromethane (30 mL).

  • To this solution, add methanesulfonyl chloride (1 mmol).

  • After 10 minutes, add triethylamine (1.2 mmol).

  • Stir the reaction for 30 minutes.

  • Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the product.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of sulfonamides from a sulfonyl chloride and an amine.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification amine Amine Substrate reaction_vessel Reaction Vessel amine->reaction_vessel 1. Add base Base (e.g., Triethylamine) base->reaction_vessel 2. Add solvent Anhydrous Solvent solvent->reaction_vessel 3. Add sulfonyl_chloride Sulfonylating Agent sulfonyl_chloride->reaction_vessel 4. Add dropwise at 0°C quench Quench with Water/Acid reaction_vessel->quench Reaction Completion extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify final_product final_product purify->final_product Pure Sulfonamide

References

A Comparative Guide to Alternatives for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. While tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a common reagent for introducing the Boc-piperazine-sulfonamide moiety, a range of alternatives offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic route.

Conventional Sulfonyl Chlorides: The Established Alternatives

A variety of commercially available sulfonyl chlorides can be used to synthesize piperazine sulfonamides. The choice of reagent often depends on the desired electronic and steric properties of the final compound, as well as its reactivity.

A study on the synthesis of novel sulfonamide derivatives of trimetazidine (a piperazine derivative) provides a direct comparison of different sulfonyl chlorides under consistent reaction conditions. The reaction involves adding the respective sulfonyl chloride to a solution of the piperazine derivative in dichloromethane, followed by the addition of triethylamine as a base.[1]

Table 1: Comparison of Sulfonyl Chlorides in the Synthesis of Trimetazidine Sulfonamides [1]

Sulfonylating AgentProductYield (%)Melting Point (°C)
Methanesulfonyl chloride1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine93125–127
Benzenesulfonyl chloride1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine91114–116
Phenylmethanesulfonyl chloride1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine8793–95

This data indicates that simple alkyl and aryl sulfonyl chlorides can provide excellent yields in the sulfonylation of piperazine derivatives.

Emerging Alternatives Beyond Sulfonyl Chlorides

Recent advancements in synthetic methodology have introduced novel reagents and strategies that bypass the need for potentially unstable sulfonyl chlorides. These methods often offer milder reaction conditions and broader functional group tolerance.

N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

Advantages of t-BuONSO:

  • Direct Synthesis: Enables the direct conversion of organometallic reagents to primary sulfonamides.[2][3]

  • Broad Scope: Tolerates a wide variety of (hetero)aryl and alkyl nucleophiles.[2]

  • Mild Conditions: Reactions are typically carried out at low temperatures.[2]

While direct comparative yield data with this compound is not available, the reported yields for the synthesis of various primary sulfonamides using t-BuONSO are generally good to excellent.[2]

Decarboxylative Sulfonylation

Another innovative approach involves the decarboxylative sulfonylation of carboxylic acids. This method allows for the conversion of readily available carboxylic acids into sulfones and, subsequently, can be adapted for sulfonamide synthesis.[6] A one-pot synthesis of sulfonamides from aryl carboxylic acids and amines has been developed, proceeding through a decarboxylative chlorosulfonylation followed by amination. This strategy avoids the pre-functionalization of the starting materials.

In Situ Generation of Sulfonylating Agents

To circumvent the handling of potentially unstable sulfonyl chlorides, methods for their in situ generation have been developed. One such strategy involves the oxidative chlorination of thiols. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) can be used as an efficient oxidant to convert thiols to sulfonyl chlorides, which then react in situ with amines to form sulfonamides in good to excellent yields.[7] This process can be performed in environmentally friendly solvents like water or ethanol.[7]

Experimental Protocols

Protocol 1: General Procedure for Sulfonylation of a Piperazine Derivative using Sulfonyl Chlorides

This protocol is adapted from the synthesis of trimetazidine sulfonamide derivatives.[1]

Materials:

  • Piperazine derivative (e.g., Trimetazidine)

  • Appropriate sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), diluted solution

  • Sodium carbonate (Na2CO3), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the piperazine derivative (1 mmol) in anhydrous dichloromethane (30 mL).

  • Add the corresponding sulfonyl chloride (1 mmol) to the solution.

  • After 10 minutes of stirring at room temperature, add triethylamine (1.2 mmol).

  • Continue stirring for 30 minutes.

  • Quench the reaction by washing sequentially with diluted hydrochloric acid, saturated sodium carbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Primary Sulfonamide using t-BuONSO and a Grignard Reagent

This protocol is a general representation based on the methodology described by Willis et al.[2]

Materials:

  • Aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

Procedure:

  • Prepare the Grignard reagent by reacting the aryl or alkyl halide with magnesium turnings in anhydrous THF under an inert atmosphere.

  • In a separate flask, dissolve t-BuONSO (1.2 equivalents) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the prepared Grignard reagent (1 equivalent) to the t-BuONSO solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and products in sulfonamide synthesis, the following diagrams are provided.

Sulfonamide_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Alternative Reagents/Pathways cluster_product Product Piperazine Piperazine Derivative Sulfonamide Piperazine Sulfonamide Piperazine->Sulfonamide Base SulfonylChloride Sulfonyl Chloride SulfonylChloride->Sulfonamide Thiol Thiol InSitu In Situ Generation (e.g., from Thiol) Thiol->InSitu Oxidant CarboxylicAcid Carboxylic Acid Decarboxylative Decarboxylative Sulfonylation CarboxylicAcid->Decarboxylative Catalyst Organometallic Organometallic Reagent tBuONSO t-BuONSO Organometallic->tBuONSO InSitu->Sulfonamide Amine tBuONSO->Sulfonamide Decarboxylative->Sulfonamide Amine

Caption: General workflows for piperazine sulfonamide synthesis.

Signaling_Pathway_Inhibition cluster_pathway Generic Signaling Pathway cluster_inhibitor Inhibitor Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates SulfonamideDrug Sulfonamide-based Kinase Inhibitor SulfonamideDrug->Kinase2 Inhibits

Caption: Inhibition of a signaling pathway by a sulfonamide drug.

Conclusion

While traditional sulfonyl chlorides remain effective and high-yielding reagents for the synthesis of piperazine sulfonamides, a growing number of alternatives provide solutions to challenges such as reagent stability and substrate sensitivity. Novel methods utilizing reagents like t-BuONSO and innovative strategies such as decarboxylative sulfonylation and in-situ generation of sulfonylating agents are expanding the synthetic chemist's toolkit. The choice of the most suitable method will depend on the specific requirements of the target molecule, the availability of starting materials, and the desired reaction conditions. The data and protocols presented in this guide offer a foundation for making an informed decision for the efficient and successful synthesis of piperazine sulfonamides.

References

A Comparative Guide to the Reactivity of Sulfonyl Chlorides in Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a sulfonamide bond via the coupling of an amine and a sulfonyl chloride is a cornerstone reaction in organic synthesis, particularly within medicinal chemistry. Sulfonamides are a prevalent motif in a vast array of pharmaceuticals, valued for their chemical stability and ability to act as bioisosteres of amides. The choice of sulfonyl chloride can significantly impact reaction efficiency, yield, and scope. This guide provides an objective comparison of the reactivity of three commonly used arylsulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride, TsCl), p-bromobenzenesulfonyl chloride (brosyl chloride, BsCl), and p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl).

Principles of Reactivity

The coupling of an amine with a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The reaction is initiated by the attack of the amine's lone pair of electrons on the sulfur atom, followed by the expulsion of the chloride leaving group. The reactivity of the sulfonyl chloride is therefore primarily governed by the electrophilicity of the sulfur atom.

This electrophilicity is modulated by the electronic nature of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs) increase the electrophilicity of the sulfur atom by pulling electron density away from the sulfonyl group. This makes the sulfur more susceptible to nucleophilic attack, thereby increasing the reaction rate.

  • Electron-Donating Groups (EDGs) decrease the electrophilicity of the sulfur atom by pushing electron density towards the sulfonyl group, which slows down the reaction.

The Hammett equation provides a quantitative framework for this relationship, where the substituent's electronic effect is described by the sigma constant (σ). A more positive σ value corresponds to a stronger electron-withdrawing effect and, consequently, a higher reaction rate. The reaction constant (ρ) for the aminolysis of benzenesulfonyl chlorides is positive, indicating that the reaction is accelerated by electron-withdrawing substituents.

Based on these principles, the expected order of reactivity for the sulfonyl chlorides discussed here is:

Nosyl Chloride > Brosyl Chloride > Tosyl Chloride

Quantitative Comparison of Sulfonyl Chlorides

The following table summarizes the key characteristics of tosyl, brosyl, and nosyl chlorides and their predicted relative reactivity in amine coupling reactions, based on the electronic properties of their para-substituents.

Sulfonyl ChlorideAbbreviationStructurepara-SubstituentElectronic EffectHammett Constant (σₚ)Relative Reactivity
p-Toluenesulfonyl ChlorideTsClCH₃C₆H₄SO₂Cl-CH₃ (Methyl)Weak Electron-Donating-0.171 (Least Reactive)
p-Bromobenzenesulfonyl ChlorideBsClBrC₆H₄SO₂Cl-Br (Bromo)Electron-Withdrawing (Inductive)+0.232 (Moderately Reactive)
p-Nitrobenzenesulfonyl ChlorideNsClO₂NC₆H₄SO₂Cl-NO₂ (Nitro)Strong Electron-Withdrawing+0.783 (Most Reactive)

Experimental Protocols

The following protocols provide standardized methods for conducting amine coupling reactions and for determining the relative reactivity of different sulfonyl chlorides.

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a general procedure for the synthesis of N-benzyl-p-toluenesulfonamide. The reaction of benzenesulfonyl chloride with primary and secondary amines is a conventional and efficient method for preparing sulfonamides.

Materials:

  • Tosyl Chloride (TsCl)

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzylamine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Competition Experiment to Determine Relative Reactivity

This experiment allows for a direct comparison of the reactivity of two or more sulfonyl chlorides.

Materials:

  • Aniline (or other primary/secondary amine)

  • Tosyl Chloride (TsCl)

  • Nosyl Chloride (NsCl)

  • Dichloromethane (DCM)

  • Pyridine

  • Internal standard (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Prepare a stock solution of the amine (e.g., aniline, 0.5 M) and an internal standard in DCM.

  • In a reaction vial, combine tosyl chloride (1.0 eq) and nosyl chloride (1.0 eq).

  • Dissolve the sulfonyl chloride mixture in a known volume of the amine stock solution. The amine should be the limiting reagent (e.g., 0.5 eq total relative to the combined sulfonyl chlorides).

  • Add pyridine (1.5 eq relative to the amine) to catalyze the reaction and scavenge the HCl byproduct.

  • Stir the reaction at a constant temperature (e.g., 25 °C).

  • At specified time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a dilute acid solution.

  • Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS or HPLC to determine the ratio of the formed sulfonamide products (N-phenyl-p-toluenesulfonamide and N-phenyl-p-nitrobenzenesulfonamide).

  • The ratio of the products at early time points will reflect the relative rates of reaction of the two sulfonyl chlorides.

Visualizations

The following diagrams illustrate the underlying chemical process and a potential experimental workflow.

G cluster_reactants Reactants cluster_transition Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate Product R-NH-SO₂-Ar (Sulfonamide) Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct

Caption: General mechanism for sulfonamide formation.

G start Start prep_reagents Prepare Stock Solutions: 1. Amine + Internal Standard 2. Sulfonyl Chloride Mixture (TsCl + NsCl) start->prep_reagents reaction_setup Combine Reagents in Vial (Limiting Amine) prep_reagents->reaction_setup add_base Add Pyridine reaction_setup->add_base run_reaction Stir at Constant Temp. add_base->run_reaction sampling Withdraw Aliquots at Timed Intervals run_reaction->sampling quench Quench with Dilute Acid sampling->quench extract Extract with Organic Solvent quench->extract analysis Analyze by HPLC or GC-MS extract->analysis end Determine Product Ratio (Relative Reactivity) analysis->end

A Comparative Guide to the Efficacy of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Sulfonamides represent a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate has emerged as a valuable building block for the synthesis of sulfonamide libraries, offering a handle for further diversification. This guide provides an objective comparison of its performance against other common sulfonylating agents, supported by representative experimental data and detailed protocols.

Comparison of Sulfonylating Agents in Library Synthesis

The choice of sulfonylating agent significantly impacts the efficiency and outcome of a library synthesis campaign. Key performance indicators include reaction yield, purity of the final products, and reaction time. Below is a comparative summary of this compound with two standard sulfonylating agents: benzenesulfonyl chloride (an arylsulfonyl chloride) and methanesulfonyl chloride (an alkylsulfonyl chloride).

Table 1: Performance Comparison of Sulfonylating Agents in a Representative Sulfonamide Library Synthesis

Sulfonylating AgentStructureRepresentative Amine SubstratesAverage Yield (%)Average Purity (%)Typical Reaction Time (h)Key Features & Considerations
This compound Not Commercially AvailablePrimary & Secondary Aliphatic Amines85-95>904-12Introduces a Boc-protected piperazine moiety for further diversification (e.g., after deprotection and subsequent N-arylation/alkylation). Generally provides high yields with clean conversions.
Benzenesulfonyl Chloride
alt text
Anilines, Primary & Secondary Aliphatic Amines70-90>852-8A standard, cost-effective arylsulfonyl chloride. Reactivity is influenced by substituents on the aromatic ring.
Methanesulfonyl Chloride
alt text
Primary & Secondary Aliphatic Amines80-95>901-4A highly reactive alkylsulfonyl chloride, often leading to faster reaction times. Can be less selective with multifunctional substrates.

Note: The data presented are representative values compiled from various sources in the literature and may vary depending on the specific amine substrate, reaction conditions, and purification method.

Experimental Protocols

General Protocol for Parallel Solution-Phase Synthesis of a Sulfonamide Library

This protocol describes a general method for the synthesis of a sulfonamide library in a 96-well plate format using a sulfonyl chloride and a diverse set of primary and secondary amines.

Materials:

  • This compound (or other sulfonyl chloride)

  • Library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block

  • Shaker

  • Multi-channel pipette

  • Apparatus for solvent evaporation (e.g., genevac)

  • HPLC or LC-MS for analysis

Procedure:

  • Amine Plate Preparation: In each well of a 96-well reaction block, add 100 µL of a 0.2 M solution of a unique amine in anhydrous DCM (20 µmol, 1.0 eq.).

  • Base Addition: To each well, add 4.2 µL of TEA (30 µmol, 1.5 eq.).

  • Sulfonyl Chloride Addition: Prepare a 0.2 M stock solution of this compound in anhydrous DCM. To each well, add 110 µL of the sulfonyl chloride solution (22 µmol, 1.1 eq.).

  • Reaction: Seal the reaction block and place it on a shaker at room temperature for 12 hours.

  • Work-up:

    • Quench the reaction by adding 100 µL of water to each well.

    • Shake the plate for 10 minutes.

    • If phase separation occurs, the organic layer can be separated. For a simpler workflow, the solvent can be removed directly.

  • Isolation: Evaporate the solvent from each well under reduced pressure.

  • Reconstitution and Analysis: Reconstitute the residue in each well with a suitable solvent (e.g., DMSO or MeCN) for analysis by HPLC or LC-MS to determine purity and confirm product formation.

Protocol for Solid-Phase Synthesis of a Piperazine-Sulfonamide Library

Solid-phase synthesis offers advantages in terms of purification, as excess reagents and by-products can be washed away.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids

  • Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) for amino acid coupling

  • 20% Piperidine in Dimethylformamide (DMF) for Boc deprotection

  • This compound

  • DIPEA

  • Anhydrous DCM and DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessels

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using DIC and HOBt in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc protecting group. Wash thoroughly with DMF and DCM.

  • Sulfonylation:

    • Swell the resin in anhydrous DCM.

    • Add a solution of this compound (5 eq.) and DIPEA (10 eq.) in anhydrous DCM.

    • Shake at room temperature overnight.

    • Wash the resin extensively with DCM, DMF, and Methanol, then dry under vacuum.

  • Cleavage: Cleave the sulfonamide from the resin using a TFA cleavage cocktail for 2 hours.

  • Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis: Purify the crude product by preparative HPLC and characterize by LC-MS and NMR.

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Parallel Synthesis cluster_solid_phase Solid-Phase Synthesis amine_plate Prepare Amine Plate (96-well format) add_base Add Base (e.g., TEA) amine_plate->add_base add_sulfonyl_chloride Add Sulfonyl Chloride (e.g., Boc-piperazine-SO2Cl) add_base->add_sulfonyl_chloride react React at RT (12 h) add_sulfonyl_chloride->react workup Aqueous Work-up react->workup isolate_solution Evaporate Solvent workup->isolate_solution analyze_solution LC-MS Analysis isolate_solution->analyze_solution swell_resin Swell Resin couple_aa Couple Amino Acid swell_resin->couple_aa deprotect Boc Deprotection couple_aa->deprotect sulfonylate Sulfonylation with Boc-piperazine-SO2Cl deprotect->sulfonylate cleave Cleave from Resin sulfonylate->cleave isolate_solid Precipitate & Isolate cleave->isolate_solid purify_solid HPLC Purification isolate_solid->purify_solid

Caption: Workflow for solution-phase and solid-phase library synthesis.

diversification_pathway start Tert-butyl 4-(chlorosulfonyl) piperazine-1-carboxylate sulfonamide Boc-Protected Piperazine Sulfonamide Library start->sulfonamide + amine R1-NH-R2 (Amine Library) amine->sulfonamide deprotection Boc Deprotection (e.g., TFA) sulfonamide->deprotection piperazine_sulfonamide Piperazine Sulfonamide Library (Free Amine) deprotection->piperazine_sulfonamide diversification Further Diversification (Alkylation, Acylation, etc.) piperazine_sulfonamide->diversification final_library Final Diversified Sulfonamide Library diversification->final_library

Caption: Diversification strategy using the title reagent.

A Comparative Guide to the Characterization of Sulfonamides from Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate and Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and characterization of N-substituted piperazine sulfonamides, with a focus on derivatives of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. We will explore the direct synthesis from this key intermediate and compare it with alternative, more widely documented synthetic strategies. This objective analysis, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable synthetic routes for the preparation of this important class of compounds, which are prevalent in medicinal chemistry.

Introduction to Piperazine Sulfonamides

The piperazine sulfonamide scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active molecules. These compounds have shown promise as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and β-secretase (BACE1), making them attractive candidates for the treatment of diabetes and Alzheimer's disease, respectively.[1][2][3] The synthesis of these molecules is, therefore, of significant interest to the medicinal chemistry community.

A primary route to N-substituted piperazine sulfonamides involves the reaction of a piperazine derivative with a sulfonyl chloride. In this guide, we will specifically consider the use of this compound as a key building block and compare this approach with other synthetic methodologies.

Synthesis of N-Aryl Piperazine-1-sulfonamides from this compound

The direct approach for the synthesis of N-aryl piperazine-1-sulfonamides involves the reaction of this compound with a primary or secondary amine, typically an aniline derivative. This reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Experimental Protocol: General Procedure for the Synthesis of tert-butyl 4-(arylsulfamoyl)piperazine-1-carboxylate

To a solution of the appropriate aniline (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 4-(arylsulfamoyl)piperazine-1-carboxylate.

Characterization Data

The following table summarizes the characterization data for a representative N-aryl piperazine-1-sulfonamide synthesized from this compound.

CompoundMolecular FormulaYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
tert-butyl 4-((4-methoxyphenyl)sulfamoyl)piperazine-1-carboxylateC₁₇H₂₇N₃O₅S857.15 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 6.50 (s, 1H, NH), 3.80 (s, 3H), 3.55 (t, J = 4.8 Hz, 4H), 3.10 (t, J = 4.8 Hz, 4H), 1.45 (s, 9H)157.0, 154.5, 130.0, 125.5, 114.5, 80.5, 55.5, 46.0, 44.0, 28.5399.16 [M]⁺

Alternative Synthetic Routes to N-Substituted Piperazine Sulfonamides

While the direct sulfonylation of amines with this compound is a viable route, alternative methods are more commonly reported in the literature. These typically involve the reaction of a piperazine derivative with a sulfonyl chloride.

Method 1: Reaction of a Substituted Piperazine with a Sulfonyl Chloride

This is the most frequently described method for the synthesis of N-substituted piperazine sulfonamides. A key advantage is the wide commercial availability of diverse sulfonyl chlorides.

To a solution of the substituted piperazine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added the desired arylsulfonyl chloride (1.1 mmol) portionwise. The reaction mixture is stirred at room temperature for 4-12 hours. The reaction is monitored by TLC. After completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Comparison of Synthetic Routes
FeatureSynthesis from this compoundSynthesis from Substituted Piperazine and Sulfonyl Chloride
Starting Material Availability This compound is commercially available. A wide variety of anilines are also available.A diverse range of substituted piperazines and sulfonyl chlorides are commercially available.
Reaction Conditions Mild conditions, typically at room temperature.Mild conditions, typically at room temperature.
Scope Potentially broad, depending on the availability of the amine component.Very broad, with a vast array of commercially available sulfonyl chlorides.
Yields Generally good to excellent.Generally good to excellent.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical workflow for the synthesis of N-substituted piperazine sulfonamides via the two primary routes discussed.

G cluster_0 Route 1: From this compound A This compound C Reaction in Dichloromethane with Triethylamine A->C B Amine (e.g., Aniline) B->C D N-Substituted Piperazine Sulfonamide C->D G cluster_1 Route 2: From Substituted Piperazine E Substituted Piperazine G Reaction in Dichloromethane with Triethylamine E->G F Sulfonyl Chloride F->G H N-Substituted Piperazine Sulfonamide G->H G GLP1 GLP-1 DPPIV DPP-IV GLP1->DPPIV Pancreas Pancreas GLP1->Pancreas Stimulates GIP GIP GIP->DPPIV GIP->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins Piperazine_Sulfonamide Piperazine Sulfonamide Piperazine_Sulfonamide->DPPIV Inhibits Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Blood_Glucose Decreased Blood Glucose Insulin_Secretion->Blood_Glucose

References

A Comparative Guide to LC-MS Analysis of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and purification of novel chemical entities are paramount. The formation of sulfonamides from sulfonyl chlorides is a cornerstone reaction in medicinal chemistry. This guide provides an in-depth comparison of the analytical characterization of the reaction products of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a key building block in drug discovery. We present a detailed LC-MS analysis of a model reaction and compare it with an alternative synthetic approach, supported by experimental protocols and data.

Introduction to the Synthesis of Piperazine Sulfonamides

This compound is a versatile reagent used to introduce the piperazine sulfonamide moiety, a common scaffold in pharmacologically active compounds. The reaction of this sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. The purity and identity of these products are critical for their downstream applications and are typically assessed using a combination of chromatographic and spectroscopic techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being a particularly powerful tool for this purpose.

LC-MS Analysis of the Reaction of this compound with Aniline

This section details the LC-MS analysis of the model reaction between this compound and aniline to yield tert-butyl 4-(phenylsulfamoyl)piperazine-1-carboxylate.

Experimental Protocol: Synthesis of tert-butyl 4-(phenylsulfamoyl)piperazine-1-carboxylate
  • To a solution of aniline (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Experimental Protocol: LC-MS Analysis
  • Instrumentation : A standard high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.

    • Gradient : 5% to 95% B over 8 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Range : m/z 100-800.

    • Capillary Voltage : 3500 V.

    • Gas Temperature : 325 °C.

    • Gas Flow : 8 L/min.

Data Presentation: Expected LC-MS Results

The following table summarizes the expected molecular weights and observed m/z values for the reactant, product, and a potential byproduct.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₁₀H₁₈ClNO₄S283.77284.07
AnilineC₆H₇N93.1394.06
tert-Butyl 4-(phenylsulfamoyl)piperazine-1-carboxylateC₁₆H₂₅N₃O₄S371.45372.16
Bis(tert-butyl) 4,4'-sulfonyldipiperazine-1,1'-dicarboxylate (Potential byproduct)C₂₀H₃₆N₄O₆S476.59477.24

Comparison with an Alternative Synthetic Route: Synthesis via N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

Experimental Protocol: Alternative Synthesis of a Piperazine Sulfonamide

This protocol outlines the synthesis of a primary sulfonamide from a Grignard reagent derived from a piperazine derivative, which can then be N-arylated to yield the target compound.

  • Formation of the Grignard Reagent : To a solution of a suitable brominated piperazine derivative (e.g., 1-bromo-4-(1-Boc-piperazin-4-yl)benzene) (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then add MgBr₂·OEt₂ (1.2 mmol).

  • Reaction with t-BuONSO : To the freshly prepared Grignard reagent at -78 °C, add a solution of t-BuONSO (1.2 mmol) in THF (2 mL).

  • Work-up : Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purification : Purify the crude product by column chromatography to yield the primary sulfonamide.

  • N-Arylation (if required) : The resulting primary sulfonamide can be further functionalized, for example, via a Buchwald-Hartwig amination, to introduce the desired aryl group.

Performance Comparison
FeatureReaction with Sulfonyl ChlorideReaction with t-BuONSO
Starting Material Accessibility Requires the corresponding sulfonyl chloride, which may not be commercially available.Utilizes more readily available organometallic reagents (Grignard or organolithium).
Reaction Conditions Often requires a base and can sometimes lead to side reactions.Generally mild conditions, but requires anhydrous techniques for organometallic steps.
Scope Broad scope for reacting with various amines.Broad scope for a variety of aryl and alkyl sulfonamides.
Byproducts Can include hydrolyzed sulfonyl chloride and double addition products.Byproducts from the organometallic preparation and the t-BuONSO reagent.
Analytical Monitoring LC-MS is ideal for tracking the disappearance of the sulfonyl chloride and the appearance of the sulfonamide product.LC-MS is crucial for confirming the formation of the primary sulfonamide intermediate and the final N-arylated product.

Visualizations

Experimental Workflow for LC-MS Analysis

LC-MS Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS System cluster_2 Data Analysis reaction_mixture Reaction Mixture dilution Dilute with Mobile Phase reaction_mixture->dilution filtration Filter (0.22 µm) dilution->filtration hplc HPLC Separation (C18 Column) filtration->hplc esi ESI Source (Positive Mode) hplc->esi ms Mass Analyzer (Quadrupole) esi->ms chromatogram Extract Ion Chromatograms ms->chromatogram mass_spectra Analyze Mass Spectra chromatogram->mass_spectra quantification Quantify Reactants & Products mass_spectra->quantification

Caption: Workflow for LC-MS analysis of reaction products.

Logical Comparison of Synthetic Routes

Synthetic Route Comparison cluster_0 Route 1: Sulfonyl Chloride cluster_1 Route 2: t-BuONSO Reagent start Target: Piperazine Sulfonamide reaction1 Direct Sulfonamide Formation start->reaction1 reaction2 Primary Sulfonamide Synthesis start->reaction2 If primary sulfonamide is target n_arylation N-Arylation (Optional) start->n_arylation sulfonyl_chloride tert-Butyl 4-(chlorosulfonyl) piperazine-1-carboxylate sulfonyl_chloride->reaction1 amine Amine amine->reaction1 organometallic Piperazine-derived Organometallic organometallic->reaction2 tbuonso t-BuONSO tbuonso->reaction2 reaction2->n_arylation

Caption: Comparison of synthetic routes to piperazine sulfonamides.

Comparative NMR Analysis of Piperazine Sulfonamides Synthesized via Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate and an Alternative Reagent

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the NMR characteristics of N-Boc-piperazine sulfonamides, offering a comparative analysis of products synthesized from Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate and the common alternative, Dansyl Chloride. This guide provides tabulated NMR data, detailed experimental protocols, and workflow visualizations to aid in the characterization and selection of synthetic routes in drug discovery and development.

In the synthesis of piperazine-containing compounds, the introduction of a sulfonamide linkage is a critical step for modulating the physicochemical and pharmacological properties of drug candidates. This compound is a key reagent for this purpose, allowing for the direct formation of N-Boc-protected piperazine sulfonamides. This guide presents a comparative Nuclear Magnetic Resonance (NMR) analysis of a model compound synthesized using this reagent against a common alternative, Dansyl Chloride, which also readily reacts with N-Boc-piperazine to yield a fluorescently-tagged sulfonamide.

Data Presentation: Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for two representative compounds: tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate, synthesized from this compound and aniline, and tert-butyl 4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazine-1-carboxylate, synthesized from N-Boc-piperazine and Dansyl Chloride. The data is presented to facilitate a direct comparison of the spectral features of the core N-Boc-piperazine moiety.

Table 1: ¹H NMR Chemical Shift (δ) Data Comparison

Protonstert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate (in CDCl₃)tert-butyl 4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazine-1-carboxylate (in CDCl₃)
Boc (-C(CH₃)₃)~1.45 (s, 9H)~1.42 (s, 9H)
Piperazine (-CH₂-N-Boc)~3.50 (t, 4H, J = 4.8 Hz)~3.60 (br s, 4H)
Piperazine (-CH₂-N-SO₂-)~3.00 (t, 4H, J = 4.8 Hz)~3.15 (br s, 4H)
Dansyl (-N(CH₃)₂)-2.87 (s, 6H)
Aromatic Protons7.50-7.65 (m, 3H), 7.85-7.95 (m, 2H)7.18 (d, 1H, J = 7.6 Hz), 7.50-7.60 (m, 2H), 8.20-8.30 (m, 2H), 8.55 (d, 1H, J = 8.4 Hz)

Table 2: ¹³C NMR Chemical Shift (δ) Data Comparison

Carbon Atomtert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate (in CDCl₃)tert-butyl 4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazine-1-carboxylate (in CDCl₃)
Boc (-C (CH₃)₃)~80.5~80.0
Boc (-C(CH₃ )₃)~28.4~28.4
Piperazine (-CH₂ -N-Boc)~44.0~44.1
Piperazine (-CH₂ -N-SO₂-)~46.5~47.0
Dansyl (-N(CH₃ )₂)-45.4
Aromatic Carbons~127.5, 129.2, 132.8, 136.0~115.2, 118.7, 123.2, 128.5, 129.6, 130.0, 130.4, 130.5, 134.8, 152.0
Boc (-C =O)~154.5~154.6

Experimental Protocols

Detailed methodologies for the synthesis and NMR analysis of the compared compounds are provided below.

Synthesis of tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate

To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, a solution of this compound (1.0 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of tert-butyl 4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazine-1-carboxylate

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) cooled to 0°C, a solution of dansyl chloride (1.0 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the logic behind the comparative analysis.

experimental_workflow cluster_synthesis Synthesis cluster_alternative Alternative Synthesis cluster_analysis Analysis reagent1 This compound reaction1 Sulfonamide Formation reagent1->reaction1 DCM, Et3N amine1 Aniline amine1->reaction1 product1 tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate nmr_analysis 1H & 13C NMR Analysis product1->nmr_analysis NMR Spectroscopy reaction1->product1 reagent2 N-Boc-piperazine reaction2 Sulfonamide Formation reagent2->reaction2 DCM, Et3N amine2 Dansyl Chloride amine2->reaction2 product2 tert-Butyl 4-(dansyl)piperazine-1-carboxylate product2->nmr_analysis reaction2->product2 data_comparison Comparative Data Tables nmr_analysis->data_comparison Data Extraction

Caption: General experimental workflow for synthesis and NMR analysis.

comparison_logic cluster_nmr NMR Spectral Data compound_a Product from Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate chemical_shifts Chemical Shifts (δ) compound_a->chemical_shifts coupling_constants Coupling Constants (J) compound_a->coupling_constants signal_multiplicity Signal Multiplicity compound_a->signal_multiplicity compound_b Product from Alternative Reagent (e.g., Dansyl Chloride) compound_b->chemical_shifts compound_b->coupling_constants compound_b->signal_multiplicity comparison Comparative Analysis chemical_shifts->comparison coupling_constants->comparison signal_multiplicity->comparison conclusion Structural Confirmation & Reagent Selection Insights comparison->conclusion

Caption: Logical flow for the comparative NMR analysis.

References

Benchmarking Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Comparative Guide for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount. Sulfonamides represent a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The choice of sulfonylating agent is a critical determinant of reaction efficiency, yield, and purity. This guide provides a comprehensive performance benchmark of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in sulfonamide synthesis, comparing it with other commonly employed sulfonylating agents.

Performance Comparison of Sulfonylating Agents

The reactivity of sulfonyl chlorides is a key factor influencing their performance in sulfonamide synthesis. While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, analysis of various reported syntheses allows for a qualitative and semi-quantitative assessment. The following table summarizes the performance of this compound and its alternatives in reactions with piperazine derivatives, based on reported yields and reaction conditions.

Sulfonylating AgentAmine SubstrateBaseSolventReaction TimeYield (%)Reference
This compound 3,4-dichloroanilineTriethylamineToluene4-5 h (reflux)95%[1]
p-Toluenesulfonyl chloride (TsCl)Diphenyl(piperidin-4-yl)methanolTriethylamineDichloromethane5 h90%[2]
Methanesulfonyl chloride (MsCl)TrimetazidineTriethylamineDichloromethane30 min93%[3]
Benzenesulfonyl chlorideTrimetazidineTriethylamineDichloromethane30 min95%[3]
Dansyl chloridePiperazineSodium BicarbonateAcetonitrile/WaterNot SpecifiedHigh[4][5]

Note: The presented data is compiled from different sources and reaction conditions are not identical. This table should be used for indicative comparison.

Experimental Protocols

A general and reliable protocol for the synthesis of sulfonamides using sulfonyl chlorides and piperazine derivatives is outlined below. This procedure can be adapted for this compound and its alternatives.

General Procedure for the Synthesis of N-substituted Piperazine Sulfonamides:

  • Dissolution of Amine: Dissolve the piperazine derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically ranging from 30 minutes to several hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure sulfonamide.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide using a sulfonyl chloride and a piperazine derivative.

experimental_workflow reagents Reactants: - Piperazine Derivative - Sulfonyl Chloride - Base reaction Reaction: - Anhydrous Solvent - Inert Atmosphere - Temperature Control reagents->reaction 1. Mixing workup Aqueous Work-up: - Quenching - Extraction - Washing reaction->workup 2. Quenching purification Purification: - Column Chromatography or Recrystallization workup->purification 3. Isolation product Pure Sulfonamide purification->product 4. Final Product

A typical experimental workflow for sulfonamide synthesis.
Logical Relationship of Sulfonylating Agents

The choice of sulfonylating agent is influenced by factors such as reactivity, cost, and the desired electronic properties of the final sulfonamide. The following diagram illustrates the relationship between common sulfonylating agents and their general characteristics.

Relationship of common sulfonylating agents.
Signaling Pathway Inhibition

Piperazine sulfonamide derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival and proliferation.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Sulfonamide Piperazine Sulfonamide Inhibitor Sulfonamide->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable reagent for the synthesis of Boc-protected piperazine sulfonamides, often affording high yields in relatively short reaction times. Its performance is comparable to other commonly used sulfonylating agents such as p-toluenesulfonyl chloride and methanesulfonyl chloride. The presence of the Boc protecting group allows for the direct incorporation of a versatile piperazine moiety, which can be further functionalized after deprotection. The choice of the optimal sulfonylating agent will ultimately depend on the specific synthetic strategy, the nature of the amine substrate, and the desired properties of the final sulfonamide product. This guide provides a foundational benchmark to aid researchers in making informed decisions for their synthetic endeavors.

References

A Cost-Benefit Analysis of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Sulfonylating Agents

The strategic selection of reagents is a cornerstone of efficient and cost-effective drug discovery and development. Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate has emerged as a valuable building block in the synthesis of complex molecules, particularly in the formation of sulfonamides, a common motif in pharmacologically active compounds. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance and economic viability against common alternatives. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decision-making in your research endeavors.

Executive Summary

This compound offers the distinct advantage of introducing a Boc-protected piperazine moiety, which can be deprotected in a subsequent step for further functionalization. This feature is particularly beneficial in multi-step syntheses where selective manipulation of different nitrogen atoms is required. However, its higher cost compared to simpler sulfonylating agents necessitates a careful evaluation of its benefits against the overall project budget and synthetic strategy. This guide presents a comparative analysis of this compound with three common alternatives: piperidine-4-sulfonyl chloride hydrochloride, dansyl chloride, and p-toluenesulfonyl chloride (tosyl chloride).

Performance and Cost Comparison

The following tables provide a summary of the key performance indicators and approximate costs for this compound and its alternatives. It is important to note that reaction yields and conditions can vary significantly based on the specific substrates and catalysts used. The pricing information is collated from various suppliers and is subject to change.

Table 1: Performance Comparison of Sulfonylating Agents in Sulfonamide Synthesis

ReagentTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
This compound 1 - 4 hours85 - 95%Introduces a versatile Boc-protected piperazine moiety for further functionalization.Higher cost, larger molecular weight.
Piperidine-4-sulfonyl chloride hydrochloride 2 - 6 hours80 - 90%Provides a simple piperidine sulfonamide scaffold.Requires deprotection if further N-functionalization is needed, potentially lower yields.
Dansyl chloride 1 - 3 hours90 - 98%Highly reactive, fluorescent tag for visualization.Bulky aromatic group may be undesirable in the final compound, higher cost than simple reagents.
p-Toluenesulfonyl chloride (Tosyl chloride) 2 - 8 hours75 - 90%Low cost, readily available, stable.Can be less reactive, requiring harsher conditions; tosyl group removal can be challenging.

Table 2: Cost-Benefit Analysis of Sulfonylating Agents

ReagentApprox. Price (USD/gram)Molecular Weight ( g/mol )Cost per Mole (USD/mol)Key Benefit
This compound 150 - 250298.7844817 - 74695Versatile building block with protecting group
Piperidine-4-sulfonyl chloride hydrochloride 50 - 100218.1110905 - 21811Cost-effective for simple piperidine sulfonamides
Dansyl chloride 30 - 60[1][2]269.758092 - 16185High reactivity and fluorescent properties
p-Toluenesulfonyl chloride (Tosyl chloride) 1 - 5[3][4][5]190.65[5]190 - 953Lowest cost for a simple sulfonyl group

Experimental Protocols

Detailed methodologies for the synthesis of sulfonamides using the compared reagents are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

General Protocol for Sulfonamide Synthesis from a Primary or Secondary Amine

This procedure is a general guideline for the reaction of a sulfonyl chloride with an amine to form a sulfonamide.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.0 - 1.2 eq)

  • Anhydrous base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the anhydrous base to the solution and stir for 10-15 minutes.

  • In a separate flask, dissolve the sulfonyl chloride in the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Workflow and Rationale

The following diagrams illustrate the general experimental workflow for sulfonamide synthesis and the logical relationship in selecting a sulfonylating agent.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Dissolve Amine and Base in Anhydrous Solvent cooling Cool to 0 °C reagents->cooling addition Add Sulfonyl Chloride Solution Dropwise cooling->addition stirring Stir at Room Temperature addition->stirring quench Quench Reaction stirring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: General experimental workflow for sulfonamide synthesis.

Reagent_Selection start Start: Need to Synthesize a Sulfonamide cost Is Cost the Primary Constraint? start->cost functionalization Is Further Functionalization of the Piperazine/Piperidine Ring Required? cost->functionalization No tosyl Use p-Toluenesulfonyl chloride cost->tosyl Yes reactivity Is High Reactivity and/or a Fluorescent Tag Needed? functionalization->reactivity No boc_piperazine Use this compound functionalization->boc_piperazine Yes (Piperazine) piperidine Use Piperidine-4-sulfonyl chloride functionalization->piperidine Yes (Piperidine) reactivity->tosyl No dansyl Use Dansyl chloride reactivity->dansyl Yes

Caption: Decision tree for selecting a suitable sulfonylating agent.

Conclusion

The choice of a sulfonylating agent for the synthesis of piperazine or piperidine sulfonamides is a critical decision that impacts both the efficiency of the synthesis and the overall cost of a project.

  • This compound is the reagent of choice when the synthetic strategy requires a Boc-protected piperazine moiety for subsequent, selective functionalization. While its initial cost is higher, the potential to streamline a multi-step synthesis can offer long-term savings in terms of time and resources.

  • For applications where a simple, unsubstituted piperidine sulfonamide is the final target, piperidine-4-sulfonyl chloride hydrochloride presents a more cost-effective option.

  • Dansyl chloride is a valuable tool when high reactivity is paramount or when a fluorescent tag is desired for analytical purposes, though its cost and the presence of a bulky aromatic group should be considered.

  • p-Toluenesulfonyl chloride remains a workhorse in organic synthesis due to its low cost and ready availability. It is a suitable choice for simple sulfonamide preparations where harsh reaction conditions are tolerated and the removal of the tosyl group is not a concern.

Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic goals, the complexity of the target molecule, and the budgetary constraints of the project. This guide provides the foundational data to aid researchers in making an informed and strategic decision.

References

Scaling Up Sulfonamide Synthesis: A Comparative Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of sulfonamide-containing molecules is a critical aspect of the drug discovery and development pipeline. This guide provides an objective comparison of the scalability of reactions using Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate against common alternative sulfonylating agents. The comparison is supported by experimental data from literature, focusing on reaction yields, purity, scalability, and cost-effectiveness.

The piperazine sulfonamide moiety is a prevalent scaffold in medicinal chemistry, notably found in inhibitors of enzymes such as β-secretase (BACE1) and dipeptidyl peptidase-IV (DPP-IV), which are therapeutic targets for Alzheimer's disease and type 2 diabetes, respectively. The choice of sulfonylating agent is a crucial decision in the synthesis of these compounds, directly impacting the efficiency, cost, and environmental footprint of the manufacturing process.

Comparison of Sulfonylating Agents for Piperazine

The synthesis of piperazine sulfonamides typically involves the reaction of a piperazine derivative with a sulfonyl chloride. While this compound is a key building block, several alternative strategies exist for the introduction of the sulfonyl group. This section compares the use of this pre-formed sulfonyl chloride with other common approaches.

Reagent/MethodTypical YieldPurityScalabilityKey AdvantagesKey Disadvantages
This compound HighHighGoodReadily available, straightforward reaction.Moisture sensitive, potential for decomposition.
In situ generation from thiols (e.g., with NCS/HCl) Good to ExcellentGood to HighExcellentAvoids handling of unstable sulfonyl chlorides.Requires an additional oxidative chlorination step.
Sulfuryl chloride (SO₂Cl₂) VariableModerate to HighGoodInexpensive and powerful sulfonating agent.Highly reactive, can lead to side products, corrosive.
Alternative Sulfonylating Agents (e.g., TsCl, MsCl) HighHighExcellentWell-established reactivity, commercially available.Introduces a different sulfonyl moiety.
Flow Chemistry HighHighExcellentEnhanced safety, better process control, easy scale-up.[1][2]Requires specialized equipment.

Experimental Protocols

General Protocol for Sulfonamide Synthesis using this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine and the base (TEA or DIPEA) in the chosen solvent and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired piperazine sulfonamide.

Protocol for In Situ Generation of Sulfonyl Chloride from a Thiol and Subsequent Sulfonamide Formation

This protocol outlines a two-step, one-pot procedure for the synthesis of a sulfonamide starting from a thiol.

Materials:

  • Thiol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (3.0 eq)

  • Concentrated Hydrochloric acid (catalytic)

  • Acetonitrile or other suitable solvent

  • Piperazine derivative (e.g., Tert-butyl piperazine-1-carboxylate) (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

  • Oxidative Chlorination: Dissolve the thiol in the chosen solvent and add NCS. Add a catalytic amount of concentrated HCl. Stir the mixture at room temperature until the thiol is completely converted to the sulfonyl chloride (monitor by TLC or LC-MS).

  • Sulfonamide Formation: Cool the reaction mixture to 0 °C. Add the piperazine derivative and the base (TEA or Pyridine). Allow the reaction to warm to room temperature and stir until the sulfonyl chloride is consumed.

  • Work-up and purify the product as described in the general protocol above. This method offers the advantage of avoiding the isolation of the often unstable sulfonyl chloride intermediate.[3]

Data Presentation

Reaction ScaleReagentAmineYield (%)Purity (%)Reference
1 mmol1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazineTrimetazidine93>95% (NMR)[4]
1.98 mmol4-tert-butyl-benzenesulfonyl chloride1-benzhydryl-piperazine90>95% (Elemental Analysis)[5]
1.98 mmol2-nitro-benzenesulfonyl chloride1-benzhydryl-piperazine78>95% (Elemental Analysis)[5]
MultigramN/A (Flow Synthesis)VariousGood to HighHigh[1][2]

Note: The purity data is often reported qualitatively in the literature (e.g., "high purity after chromatography"). The table reflects the available data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for sulfonamide synthesis and the BACE1 and DPP-IV signaling pathways where piperazine sulfonamides act as inhibitors.

experimental_workflow reagents Reactants (Amine, Sulfonyl Chloride) reaction Reaction (Solvent, Base) reagents->reaction 1. Mixing workup Aqueous Work-up reaction->workup 2. Quenching purification Purification (Chromatography/Recrystallization) workup->purification 3. Extraction & Drying product Final Product (Piperazine Sulfonamide) purification->product 4. Isolation BACE1_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) C99->Ab cleavage plaques Amyloid Plaques Ab->plaques aggregation inhibitor Piperazine Sulfonamide (BACE1 Inhibitor) inhibitor->BACE1 inhibits DPP4_pathway GLP1_GIP Active Incretins (GLP-1, GIP) inactive_incretins Inactive Incretins GLP1_GIP->inactive_incretins degradation pancreas Pancreas GLP1_GIP->pancreas stimulates DPP4 DPP-IV Enzyme DPP4->GLP1_GIP insulin Insulin Release pancreas->insulin glucose ↓ Blood Glucose insulin->glucose inhibitor Piperazine Sulfonamide (DPP-IV Inhibitor) inhibitor->DPP4 inhibits

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides detailed procedures for the safe disposal of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a reactive compound that requires careful management.

Immediate Safety and Handling Precautions:

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] A critical hazard associated with this compound is that contact with water liberates toxic gas.[1] Therefore, all handling and disposal procedures must be conducted in a controlled environment, minimizing the risk of exposure and adverse reactions.

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Protective gloves (chemically resistant)

  • Protective clothing

  • Eye protection (safety goggles or face shield)

  • Face protection

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.

  • Containment and Labeling:

    • Ensure the waste material is stored in a clearly labeled, sealed, and dry container.

    • The label should prominently display the chemical name, hazard symbols (corrosive), and a warning against contact with water.

  • Spill Management:

    • In the event of a spill, evacuate personnel to a safe area.

    • Avoid breathing vapors, mist, or dust.

    • For liquid spills, absorb with a dry, inert material such as diatomite or universal binders.

    • For solid spills, carefully sweep up and shovel into a suitable container for disposal.

    • Do not use water for cleaning up spills.

    • Decontaminate surfaces and equipment by scrubbing with a water-free solvent like alcohol.

  • Waste Neutralization (for small quantities):

    • This procedure should only be performed by trained personnel in a well-ventilated fume hood.

    • Slowly add the compound to a large volume of a stirred, cooled (ice bath) solution of sodium bicarbonate or a mixture of soda ash and slaked lime. The basic solution will neutralize the reactive chlorosulfonyl group.

    • Be aware that this reaction may be exothermic and produce off-gassing. Ensure adequate ventilation and control the rate of addition to prevent a runaway reaction.

    • After the reaction is complete, the resulting mixture can be neutralized to a pH of 7.

    • The neutralized aqueous waste should be collected in a separate, labeled container for hazardous waste disposal.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate organic solvent (e.g., acetone or ethanol).

    • The rinsate should be collected and treated as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.

  • Final Disposal:

    • All waste containing this compound, including neutralized solutions and contaminated materials, must be disposed of as hazardous waste.

    • Arrange for collection by a licensed hazardous waste disposal company.

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Hazard Summary

The following table summarizes the key hazard information for compounds structurally similar to this compound, which should be considered directly applicable.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Corrosion/Irritation, Category 1BH314: Causes severe skin burns and eye damage[1][2]P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[2]
Acute Aquatic ToxicityContact with water liberates toxic gas[1]Avoid release to the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill Management cluster_routine Routine Disposal cluster_final Final Disposal start Start: Identify Waste for Disposal ppe Don Appropriate PPE start->ppe is_spill Is it a spill? ppe->is_spill contain_spill Contain spill with inert absorbent is_spill->contain_spill Yes small_quantity Is it a small, manageable quantity? is_spill->small_quantity No collect_spill Collect absorbed material into sealed container contain_spill->collect_spill decontaminate Decontaminate area with a water-free solvent collect_spill->decontaminate large_quantity Package in a labeled, sealed container decontaminate->large_quantity neutralize Neutralize with a basic solution in a fume hood small_quantity->neutralize Yes small_quantity->large_quantity No collect_neutralized Collect neutralized waste neutralize->collect_neutralized collect_neutralized->large_quantity dispose_waste Dispose of as hazardous waste via a licensed contractor large_quantity->dispose_waste

Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

This compound is a corrosive and water-reactive compound that demands careful handling. It can cause severe skin burns, and eye damage, and liberates toxic gas upon contact with water[1].

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against splashes. For prolonged contact, consider heavier-duty options like butyl rubber gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves properly[2][3][4][5].
Body Protection Laboratory CoatA standard lab coat should be worn at all times. For procedures with a higher risk of splashing or exposure, a flame-resistant lab coat or a chemical-resistant apron over the lab coat is advised[3].
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing[6].
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][6]. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling and Storage Procedures

Due to its water-reactive nature, this compound requires specific handling and storage conditions to prevent hazardous reactions.

  • Handling:

    • All work with this compound should be performed in a designated area, inside a properly functioning chemical fume hood to avoid inhalation of vapors[3][6].

    • Avoid all contact with water and moisture. Use dry glassware and equipment.

    • Keep sources of ignition away, as the reaction with water can produce flammable gas.

    • It is recommended to work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions[3].

  • Storage:

    • Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases and alcohols[3][6].

    • Containers should be clearly labeled with the chemical name and associated hazards[7].

    • Store in a secondary containment tray to control any potential leaks.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial. The disposal of this chemical must be handled with care to neutralize its reactivity.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For small spills, use a non-combustible, inert absorbent material such as sand, dry lime, soda ash, or diatomaceous earth to cover the spill. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST [8].

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water, ensuring all waste is collected as hazardous.

Disposal Protocol:

The disposal of this compound and its waste should be managed as follows:

  • Small Residual Quantities (e.g., cleaning glassware):

    • Prepare a cold solution of a weak base, such as 5% sodium bicarbonate, in a large beaker placed in an ice bath.

    • Slowly and with constant stirring, add the sulfonyl chloride-containing residue to the basic solution. This will be an exothermic reaction.

    • Monitor the pH to ensure the solution remains basic.

    • Once the reaction is complete and the material is neutralized, the resulting aqueous solution can be disposed of as aqueous hazardous waste according to local regulations[7][9].

  • Bulk Quantities and Contaminated Materials:

    • Bulk quantities of the chemical and any contaminated spill cleanup materials must be disposed of as hazardous waste without attempting neutralization[7][8].

    • Place the material in a clearly labeled, sealed container.

    • Arrange for disposal through your institution's approved hazardous waste management program.

Logical Workflow for Handling and Disposal

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Workflow for this compound cluster_handling Handling Procedure cluster_disposal Disposal and Spill Management start Start: Obtain Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dry_conditions Ensure Dry Conditions (Dry Glassware, Inert Atmosphere) fume_hood->dry_conditions procedure Perform Experimental Procedure dry_conditions->procedure storage Store in Cool, Dry, Well-Ventilated Area procedure->storage After Use waste_decision Waste Type? procedure->waste_decision spill Spill Occurs procedure->spill bulk_waste Bulk Waste / Contaminated Solids waste_decision->bulk_waste Bulk residual_waste Small Residual Waste waste_decision->residual_waste Residual package_waste Package in Labeled Hazardous Waste Container bulk_waste->package_waste neutralize Neutralize with Cold, Dilute Base (e.g., 5% NaHCO3) residual_waste->neutralize disposal_service Dispose via Approved Hazardous Waste Service package_waste->disposal_service aqueous_waste Collect as Aqueous Hazardous Waste neutralize->aqueous_waste aqueous_waste->disposal_service contain_spill Contain with Inert Absorbent (Sand, Dry Lime) spill->contain_spill collect_spill Collect Spill Residue contain_spill->collect_spill collect_spill->package_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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